SR 146131
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFTMICKVDYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047370 | |
| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221671-61-0 | |
| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SR 146131: A Deep Dive into its Mechanism of Action as a Selective CCK1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
SR 146131 is a potent, orally active, and selective nonpeptide agonist for the cholecystokinin subtype 1 (CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor have made it a valuable tool in pharmacological research and a potential therapeutic agent for disorders related to gastrointestinal motility and eating behaviors.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its binding characteristics, downstream signaling pathways, and functional effects, supported by quantitative data and experimental methodologies.
Core Mechanism: Potent and Selective CCK1 Receptor Agonism
This compound exerts its effects by binding to and activating the CCK1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal system and specific regions of the central nervous system.[3][4] This activation initiates a cascade of intracellular signaling events that mediate the physiological responses to cholecystokinin (CCK), a native peptide hormone.[3][5]
Binding Affinity and Selectivity
This compound demonstrates high-affinity binding to the human recombinant CCK1 receptor. In competitive binding assays, it effectively displaces the radiolabeled CCK analog, [¹²⁵I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide (CCK-8S), with a high degree of selectivity over the CCK2 receptor.[2]
| Parameter | Value | Receptor | Cell Line |
| IC₅₀ | 0.56 ± 0.10 nM | Human recombinant CCK1 | 3T3-hCCK1 cell membranes[2][6] |
| Selectivity | ~300-fold | CCK1 vs. CCK2 | -[2] |
Table 1: In Vitro Binding Characteristics of this compound
Functional Agonist Activity
The functional activity of this compound has been characterized through various in vitro assays, demonstrating its ability to act as a full or partial agonist depending on the cellular context and the specific signaling pathway being measured.[2]
| Assay | Parameter | Value | Cell Line | Agonist Profile |
| Intracellular Calcium Release | EC₅₀ | 1.38 ± 0.06 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |
| Inositol Monophosphate Formation | EC₅₀ | 18 ± 4 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |
| Intracellular Calcium Release & Inositol Monophosphate Formation | - | - | Human CHP212 and IMR32 neuroblastoma cells | Partial agonist[2] |
Table 2: In Vitro Functional Potency of this compound
Downstream Signaling Pathways
Activation of the CCK1 receptor by this compound triggers multiple intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[7][8] Additionally, evidence suggests coupling to other G proteins and activation of other signaling molecules.
Caption: this compound-induced CCK1 receptor signaling cascade.
The binding of this compound to the CCK1 receptor leads to the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which can manifest as oscillations at subnanomolar concentrations of this compound and sustained responses at higher concentrations.[2] DAG, in conjunction with calcium, activates protein kinase C (PKC).
Furthermore, this compound has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway and enhance the expression of the immediate-early gene krox 24.[2] All of these effects are mediated by the CCK1 receptor, as they can be blocked by CCK1 receptor antagonists such as SR27897B and devazepide.[2]
In Vivo Pharmacological Effects
The potent in vitro activity of this compound translates to significant pharmacological effects in vivo. These effects are consistent with the known physiological roles of CCK1 receptor activation.
| Effect | Species | ED₅₀ / Effective Dose |
| Inhibition of Gastric Emptying | Mice | 66 µg/kg p.o.[1] |
| Inhibition of Gallbladder Emptying | Mice | 2.7 µg/kg p.o.[1] |
| Reduction of Food Intake | Fasted Rats | from 0.1 mg/kg p.o.[1] |
| Reduction of Food Intake | Neuropeptide Y-stimulated Rats | from 0.3 mg/kg p.o.[1] |
| Reduction of Food Intake | Fasted Gerbils | from 0.1 mg/kg p.o.[1] |
| Reduction of Food Intake | Marmosets on restricted diet | from 3 mg/kg p.o.[1] |
| Reduction of Locomotor Activity | Mice | from 0.3 mg/kg p.o.[1] |
| Reduction of Cerebellar cGMP levels | Rats | 0.3-10 mg/kg p.o.[1] |
| Antagonism of Fluphenazine-induced mouth movements | Rats | 0.1 µg/kg to 1 mg/kg p.o.[1] |
| Increase in Fos-positive cells in hypothalamic paraventricular nucleus | Rats | 10 mg/kg p.o.[1] |
Table 3: In Vivo Pharmacological Effects of this compound
These in vivo effects are all preventable by the CCK1 antagonist SR27897B, confirming that they are mediated through the CCK1 receptor.[1] Conversely, this compound shows no agonist or antagonist activity in models of CCK2 receptor stimulation in vivo.[1]
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of established experimental techniques.
Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This assay is used to determine the binding affinity of this compound for the CCK1 receptor. Cell membranes expressing the receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-BH-CCK-8S) and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is calculated.[2]
Intracellular Calcium Release Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration. Cells expressing the CCK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon binding of this compound to the receptor, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which is measured using a fluorometer or a fluorescence microscope. The concentration-response curve is then used to determine the EC₅₀ value.[2]
Inositol Monophosphate Formation Assay
This assay quantifies the accumulation of inositol monophosphates, a downstream product of PLC activation. Cells are typically pre-labeled with [³H]-myo-inositol. Following stimulation with this compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, the accumulated radiolabeled inositol monophosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. This allows for the determination of the EC₅₀ for this specific signaling pathway.[2]
Conclusion
This compound is a highly potent and selective CCK1 receptor agonist with a well-defined mechanism of action. Its high affinity for the CCK1 receptor and its ability to effectively activate downstream signaling pathways, primarily through the Gq/11-PLC-IP3/DAG cascade, translate into significant in vivo pharmacological effects on gastrointestinal function and appetite regulation. The detailed understanding of its molecular and physiological actions, supported by robust experimental data, underscores its importance as a research tool and its potential for therapeutic development.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 美国GlpBio - this compound | Cas# 221671-61-0 [glpbio.cn]
- 7. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
SR 146131: A Technical Guide to its CCK1 Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and functional characteristics of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Core Data Presentation: Quantitative Analysis of this compound Interaction with CCK Receptors
The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data, highlighting its high affinity and selectivity for the human CCK1 receptor.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | Human CCK1 | 3T3-hCCK1 cell membranes | 0.56 ± 0.10 nM | [1][2] |
| IC50 | Human CCK2 | CHO-hCCK2 membranes | 162 ± 27 nM | [1][2] |
| EC50 (Intracellular Ca2+ release) | Human CCK1 | 3T3-hCCK1 cells | 1.38 ± 0.06 nM | |
| EC50 (Inositol Monophosphate formation) | Human CCK1 | 3T3-hCCK1 cells | 18 ± 4 nM |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. The EC50 value is the concentration that provokes a response halfway between the baseline and maximum response in a functional assay. The significantly higher IC50 for the CCK2 receptor underscores the selectivity of this compound for the CCK1 subtype.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the likely experimental protocols for the key assays cited in the characterization of this compound.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).
-
Radioligand: [125I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide ([125I]-BH-CCK-8S).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Detection Instrument: Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CCK1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand ([125I]-BH-CCK-8S), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value.
Intracellular Calcium Release Assay
This functional assay measures the ability of an agonist to stimulate the release of intracellular calcium, a key second messenger in CCK1 receptor signaling.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.
-
Detection Instrument: A fluorescence plate reader or a flow cytometer.
Procedure:
-
Cell Seeding: Plate the CCK1 receptor-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The acetoxymethyl (AM) ester form of the dye allows it to cross the cell membrane.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound. Use a sigmoidal dose-response curve to calculate the EC50 value.
Inositol Monophosphate (IP1) Formation Assay
This assay quantifies the accumulation of inositol monophosphate, a downstream product of the phospholipase C signaling pathway activated by the CCK1 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., 3T3-hCCK1 cells).
-
IP1 Assay Kit: Commercially available kits (e.g., HTRF® IP-One assay).
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line.
Procedure:
-
Cell Seeding: Plate the CCK1 receptor-expressing cells in a multi-well plate.
-
Compound Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific period to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit. These kits typically use a competitive immunoassay format, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the concentration of IP1 for each concentration of this compound. Plot the IP1 concentration against the this compound concentration and fit a dose-response curve to determine the EC50 value.
Signaling Pathways
Activation of the CCK1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gs proteins.
Gq/11 Pathway:
-
This compound binds to and activates the CCK1 receptor.
-
The activated receptor engages the Gq/11 protein.
-
The α-subunit of Gq/11 activates phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
These signaling molecules lead to various downstream cellular responses.
Gs Pathway:
-
Upon binding of this compound, the CCK1 receptor can also couple to the Gs protein.
-
The α-subunit of Gs activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP into cyclic AMP (cAMP).
-
cAMP activates protein kinase A (PKA).
-
PKA then phosphorylates various downstream targets, modulating cellular function.
This dual signaling capability allows the CCK1 receptor to regulate a complex array of physiological processes, and understanding the binding and functional characteristics of agonists like this compound is paramount for the development of targeted therapeutics.
References
Navigating the Nuances of CCK1R Modulation: A Technical Guide to Positive Allosteric Modulators
A Correction and Clarification: Initial reports and database entries have occasionally miscategorized the compound SR 146131. Extensive pharmacological research has definitively characterized this compound as a potent and selective agonist of the cholecystokinin 1 receptor (CCK1R), not a positive allosteric modulator (PAM).[1] This guide, therefore, addresses the core interest in CCK1R PAMs by focusing on the principles, discovery, and characterization of genuine PAMs for this receptor, which represent a promising therapeutic avenue.
The development of orthosteric agonists for the CCK1R has been explored for therapeutic applications, including weight management.[2][3] However, the potential for side effects associated with potent, long-lasting receptor activation has spurred interest in alternative modulatory approaches.[2][4] Positive allosteric modulators offer a more subtle mechanism of action, enhancing the effect of the endogenous ligand, cholecystokinin (CCK), without directly activating the receptor themselves.[2][5] This approach is hypothesized to maintain the natural temporal and spatial patterns of CCK signaling, potentially leading to a better therapeutic window.[4][6]
This technical guide provides an in-depth overview of the discovery and characterization of CCK1R PAMs, intended for researchers, scientists, and drug development professionals.
The Rationale for CCK1R Positive Allosteric Modulators
The primary appeal of CCK1R PAMs lies in their potential to circumvent the drawbacks of full agonists.[2][3] By binding to a site on the receptor distinct from the orthostatic binding site of CCK, PAMs can increase the affinity and/or efficacy of the endogenous agonist.[7][8] This can lead to a more physiological potentiation of the CCK signal, which is naturally released in response to food intake and plays a role in satiety and other gastrointestinal functions.[2]
Discovery and Validation of CCK1R PAMs: A High-Throughput Screening Funnel
The identification of novel CCK1R PAMs typically involves a multi-step high-throughput screening (HTS) and validation process designed to identify compounds with the desired pharmacological profile while eliminating non-specific actors and those with undesirable agonist activity.[2][5]
A representative screening funnel is outlined below:
Quantitative Data for Characterized CCK1R PAMs
Recent drug discovery efforts have identified several promising scaffolds for CCK1R PAMs, including a series of tetracyclic molecules.[9] The table below summarizes the pharmacological data for representative "hit" compounds from these studies.
| Compound | Assay | Parameter | Value |
| Hit 1 | CCK1R IP-One PAM | pEC50 | 5.8 ± 0.1 |
| Emax (% of CCK) | 49 ± 2 | ||
| CCK1R Agonist | pEC50 | < 4.5 | |
| CCK Binding (off-rate) | k_off (min⁻¹) | 0.03 ± 0.01 (vs. 0.10 ± 0.01 for control) | |
| Hit 6 | CCK1R IP-One PAM | pEC50 | 5.7 ± 0.1 |
| Emax (% of CCK) | 46 ± 3 | ||
| CCK1R Agonist | pEC50 | < 4.5 | |
| CCK Binding (off-rate) | k_off (min⁻¹) | 0.04 ± 0.01 (vs. 0.10 ± 0.01 for control) |
Data adapted from Dengler et al., Membranes, 2023.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of CCK1R PAMs. The following are key experimental protocols:
IP-One Accumulation Assay for PAM and Agonist Modes
This assay quantifies the accumulation of inositol monophosphate (IP-One), a downstream product of Gq protein activation, which is the primary signaling pathway for CCK1R.[2]
-
Cell Line: HEK-293 cells stably overexpressing the human CCK1R.
-
PAM Mode:
-
Cells are plated in 96- or 384-well plates.
-
Test compounds are added at various concentrations.
-
A fixed, sub-maximal concentration (e.g., EC₂₀) of the endogenous agonist CCK-8 is added to all wells except the negative control.
-
The plates are incubated to allow for IP-One accumulation.
-
IP-One levels are quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
-
Agonist Mode:
-
The protocol is similar to the PAM mode, but no CCK-8 is added.
-
This mode is used to determine if the test compounds have any intrinsic agonist activity.
-
Multiplex PAM Assay (cAMP Accumulation and β-arrestin Recruitment)
This assay simultaneously measures two additional signaling pathways, Gs-mediated cAMP production and β-arrestin recruitment, in the same well to assess functional selectivity.[2]
-
Cell Line: A specialized cell line engineered for detecting both cAMP and β-arrestin recruitment (e.g., DiscoverX PathHunter cells).
-
Protocol:
-
Cells are seeded in microplates.
-
Test compounds are added, followed by a sub-maximal concentration of CCK-8.
-
After incubation, the levels of cAMP and β-arrestin recruitment are measured using specific detection reagents, often based on enzyme fragment complementation technology.
-
Radioligand Binding Assays
These assays are used to determine if the PAM affects the binding of the orthosteric ligand (CCK) to the CCK1R.[6]
-
Radioligand: A radiolabeled form of CCK (e.g., ¹²⁵I-CCK-8).
-
Protocol:
-
Membranes prepared from cells expressing CCK1R are incubated with the radioligand and varying concentrations of the test compound.
-
The amount of bound radioligand is measured after separating the bound from the free radioligand (e.g., by filtration).
-
Kinetic binding assays (association and dissociation) can also be performed to determine the effect of the PAM on the on- and off-rates of the orthosteric ligand.
-
Signaling Pathways of the CCK1R
The CCK1R is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, leading to the activation of distinct downstream signaling pathways.
References
- 1. The agonist this compound and the antagonist SR 27897 occupy different sites on the human CCK(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity [genedata.com]
- 6. Frontiers | Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol [frontiersin.org]
- 7. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. Mechanistic analysis of the function of agonists and allosteric modulators: reconciling two-state and operational models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to SR 146131: A Potent and Selective CCK1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 146131 is a potent, orally bioavailable, and highly selective non-peptide agonist for the cholecystokinin 1 (CCK1) receptor. Developed by Sanofi Recherche in the late 1990s, this small molecule has been a critical pharmacological tool for elucidating the physiological roles of the CCK1 receptor, particularly in satiety, gastrointestinal motility, and pancreatic function. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characterization of this compound, including its mechanism of action, key quantitative data, and the experimental protocols utilized in its evaluation.
Discovery and History
This compound was discovered and characterized by scientists at Sanofi Recherche (now Sanofi) and was first extensively described in the scientific literature in 1999.[1] The development of this compound was a significant advancement in the field of cholecystokinin research, providing a stable, orally active, non-peptide tool to probe the function of the CCK1 receptor, which had previously been reliant on peptide-based agonists with limited therapeutic potential. The discovery of this compound was part of a broader research effort in the pharmaceutical industry to develop small molecule ligands for G-protein coupled receptors.
Chemical Properties
-
IUPAC Name: 2-[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)thiazol-2-ylcarbamoyl]-5,7-dimethyl-indol-1-yl-acetic acid[2]
-
Molecular Formula: C₃₂H₃₆ClN₃O₅S
-
Molecular Weight: 610.16 g/mol
-
CAS Number: 221671-61-0
Mechanism of Action
This compound acts as a selective agonist at the CCK1 receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G proteins. Upon binding, this compound initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways.
The primary signaling cascade involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca²⁺]i). This increase in intracellular calcium is a key event in mediating the physiological effects of CCK1 receptor activation.
Furthermore, this compound has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway and enhance the expression of the immediate early gene krox 24.[3]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The agonist this compound and the antagonist SR 27897 occupy different sites on the human CCK(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of SR 146131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1] As a key regulator of various physiological processes including satiety, gallbladder contraction, and pancreatic enzyme secretion, the CCK1 receptor is a significant target for therapeutic development. This document provides a comprehensive overview of the in vitro pharmacological properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Data Presentation
The in vitro activity of this compound has been quantified through various binding and functional assays. The following tables summarize the key parameters, highlighting its high affinity and selectivity for the CCK1 receptor, as well as its functional efficacy.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Cell Line | Radioligand | Parameter | Value |
| Human CCK1 | 3T3-hCCK1 | [¹²⁵I]-BH-CCK-8S | IC₅₀ | 0.56 ± 0.10 nM[2][3][4] |
| Human CCK2 | CHO-hCCK2 | Radiolabeled CCK | IC₅₀ | 162 ± 27 nM[2][3][4] |
IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the Human CCK1 Receptor
| Assay | Cell Line | Parameter | Agonist Activity | EC₅₀ |
| Intracellular Calcium ([Ca²⁺]i) Release | 3T3-hCCK1 | Full Agonist | Comparable to CCK-8S | 1.38 ± 0.06 nM[1] |
| Inositol Monophosphate (IP1) Formation | 3T3-hCCK1 | Full Agonist | - | 18 ± 4 nM[1] |
| Mitogen-Activated Protein Kinase (MAPK) Activation | 3T3-hCCK1 | Partial Agonist | - | - |
| Immediate Early Gene (krox 24) Expression | 3T3-hCCK1 | Partial Agonist | - | - |
| Intracellular Calcium ([Ca²⁺]i) Release | CHP212 & IMR32 Neuroblastoma | Partial Agonist | - | - |
| Inositol Monophosphate (IP1) Formation | CHP212 & IMR32 Neuroblastoma | Partial Agonist | - | - |
EC₅₀: Half maximal effective concentration. This value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound to the CCK1 and CCK2 receptors.
1. Membrane Preparation:
-
Cells stably expressing the human CCK1 (e.g., 3T3-hCCK1) or CCK2 (e.g., CHO-hCCK2) receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.[5]
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-BH-CCK-8S), and varying concentrations of the unlabeled test compound (this compound).
-
For total binding, the unlabeled compound is omitted. For non-specific binding, a high concentration of a known CCK receptor ligand is added.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[5]
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[5]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).
-
The IC₅₀ value is determined from the resulting sigmoidal curve using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate Gq-protein coupled CCK1 receptors, leading to an increase in intracellular calcium.
1. Cell Preparation:
-
Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1) are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.[6]
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[4]
-
The dye is loaded into the cytoplasm of the cells during incubation (e.g., 60 minutes at 37°C).[4]
-
After loading, the cells are washed to remove any excess extracellular dye.[4]
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with kinetic reading capabilities.
-
Varying concentrations of this compound are added to the wells.
-
The fluorescence intensity is measured over time, immediately before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is plotted against the concentration of this compound.
-
The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental procedures.
Caption: this compound signaling at the CCK1 receptor.
Caption: Radioligand binding assay workflow.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound is a highly potent and selective CCK1 receptor agonist. In vitro studies demonstrate its high binding affinity for the human CCK1 receptor and its ability to act as a full agonist for Gq-mediated signaling pathways, such as intracellular calcium release and inositol phosphate formation. Its partial agonism on the MAPK pathway and immediate early gene expression suggests a potential for biased signaling, which warrants further investigation. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working with this compound and the CCK1 receptor. Further studies are needed to establish a broader selectivity profile against other G-protein coupled receptors and to fully elucidate the downstream consequences of MAPK pathway activation.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 3. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
SR 146131: A Comprehensive Technical Guide to its Selectivity for CCK-A vs. CCK-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SR 146131, a non-peptide agonist for the cholecystokinin (CCK) receptors, with a specific focus on its selectivity for the CCK-A (CCK1) versus the CCK-B (CCK2) receptor subtypes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field.
Quantitative Data Summary
This compound exhibits a high degree of selectivity for the human CCK-A receptor over the CCK-B receptor. This selectivity is demonstrated by the significant difference in its binding affinities for the two receptor subtypes, as determined by in vitro competitive binding assays. The data clearly indicates the preferential interaction of this compound with the CCK-A receptor.
| Compound | Receptor Target | Assay Type | Measured Value (IC50) | Selectivity (Fold) | Reference |
| This compound | Human CCK-A (CCK1) | Radioligand Binding Assay | 0.56 ± 0.10 nM | ~289 | [1] |
| This compound | Human CCK-B (CCK2) | Radioligand Binding Assay | 162 ± 27 nM | - | [1] |
Note: The IC50 value represents the concentration of a ligand that is required for 50% inhibition of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity. The selectivity is calculated as the ratio of the IC50 for CCK-B to the IC50 for CCK-A.
Experimental Protocols
The determination of the binding affinity and selectivity of this compound for CCK-A and CCK-B receptors is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Radioligand Competitive Binding Assay
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound, such as this compound, for the CCK-A and CCK-B receptors.
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cell lines stably expressing the human CCK-A or CCK-B receptor (e.g., CHO-hCCK1, 3T3-hCCK1, or CHO-hCCK2 cells).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [¹²⁵I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide ([¹²⁵I]BH-CCK-8S).
-
Test Compound: this compound, serially diluted to a range of concentrations.
-
Unlabeled Ligand: A high concentration of an unlabeled CCK receptor agonist (e.g., CCK-8) to determine non-specific binding.
-
Binding Buffer: A buffer solution appropriate for maintaining the integrity of the receptors and ligands (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer: Ice-cold buffer to wash away unbound radioligand.
-
Filtration Apparatus: A 96-well filter plate (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) and a vacuum manifold.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
3. Detailed Procedure:
-
Membrane Preparation: Culture cells expressing the target receptor to a high density. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of unlabeled CCK-8.
-
Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Separation: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Both CCK-A and CCK-B receptors are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. However, they can couple to different G proteins, leading to distinct downstream effects.
CCK-A Receptor Signaling
The CCK-A receptor is known for its promiscuous coupling to multiple G protein subtypes, including Gq, Gs, and Gi.[2][3] This pleiotropic coupling allows for the activation of a diverse range of downstream signaling pathways.
References
Pharmacokinetics of SR 146131 in Rodents: A Review of Publicly Available Data
Despite extensive investigation, detailed quantitative pharmacokinetic data for the selective nonpeptide cholecystokinin subtype 1 (CCK1) receptor agonist, SR 146131, in rodent models remains largely unavailable in the public domain. This in-depth technical guide sought to compile and present comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice. However, a thorough review of scientific literature and public databases reveals a primary focus on the compound's pharmacodynamic effects, with only qualitative suggestions regarding its pharmacokinetic profile.
While research indicates this compound is a potent and orally active CCK1 agonist in vivo, specific parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability have not been published. One study notes that pharmacodynamic observations suggest a "high absolute bioavailability," but the underlying quantitative data to support this claim is not provided.[1]
Summary of Available Information
Published research on this compound, primarily from its developer Sanofi-Synthelabo, has centered on its pharmacological activity. These studies have demonstrated its effects on various physiological processes in rodents, including:
-
Inhibition of gastric and gallbladder emptying in mice. [1]
-
Reduction of food intake in fasted and non-fasted rats, as well as in gerbils.
-
Modulation of locomotor activity in mice. [1]
These findings highlight the potent in vivo effects of this compound, but do not offer the specific pharmacokinetic data required for a detailed ADME analysis.
Data Presentation
Due to the absence of quantitative pharmacokinetic data in the reviewed literature, the creation of structured tables for comparative analysis of parameters such as Cmax, Tmax, AUC, and bioavailability is not possible at this time.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound in rodents, including specific methodologies for determining plasma concentrations, tissue distribution, and metabolic pathways, are not described in the available scientific publications.
Visualizations
The lack of information regarding the metabolic fate of this compound prevents the generation of signaling pathway diagrams or experimental workflow visualizations related to its pharmacokinetics. For illustrative purposes, a generalized workflow for a typical rodent pharmacokinetic study is presented below.
Caption: Generalized workflow of a typical rodent pharmacokinetic study.
Conclusion
While this compound has been characterized as a potent and selective CCK1 receptor agonist with significant in vivo activity in rodents, a comprehensive and quantitative understanding of its pharmacokinetic profile is absent from the publicly accessible scientific literature. The data required to fulfill the core requirements of this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways—is not available. Further research and publication of dedicated pharmacokinetic studies would be necessary to provide a complete picture of the ADME properties of this compound in rodent models.
References
The Cholecystokinin-1 Receptor Agonist SR 146131: A Technical Guide to its Role in Satiety Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent, selective, and orally active non-peptide agonist of the cholecystokinin-1 receptor (CCK1R).[1] The CCK1R is a G-protein coupled receptor predominantly found in the gastrointestinal tract and specific regions of the central nervous system, where it plays a crucial role in regulating satiety and feeding behavior.[2] Activation of the CCK1R is a key physiological signal for meal termination. This technical guide provides an in-depth overview of the effects of this compound on satiety signaling pathways, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Activity of this compound at the Cholecystokinin-1 Receptor (CCK1R)
| Parameter | Cell Line | Radioligand | Value | Reference |
| IC50 | 3T3-hCCK1 | [¹²⁵I]-BH-CCK-8S | 0.56 ± 0.10 nM | [3] |
| IC50 | CHO-hCCK2 | Radiolabeled CCK | 162 ± 27 nM | [3] |
| EC50 (Intracellular Ca²⁺ Release) | 3T3-hCCK1 | - | 1.38 ± 0.06 nM | [4] |
| EC50 (Inositol Monophosphate Formation) | 3T3-hCCK1 | - | 18 ± 4 nM | [4] |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Satiety-Related Effects of this compound
| Effect | Animal Model | Administration Route | ED50 | Reference |
| Inhibition of Gastric Emptying | Mice | Oral (p.o.) | 66 µg/kg | [3] |
| Inhibition of Gallbladder Emptying | Mice | Oral (p.o.) | 2.7 µg/kg | [3] |
| Reduction of Food Intake (fasted) | Rats | Oral (p.o.) | from 0.1 mg/kg | [3] |
| Reduction of NPY-stimulated Food Intake | Rats | Oral (p.o.) | from 0.3 mg/kg | [3] |
Note: ED50 is the median effective dose, the dose that produces a quantal effect (all or nothing) in 50% of the population that receives it.
Core Signaling Pathways
This compound exerts its effects primarily through the activation of the CCK1R, which is coupled to the Gq alpha subunit of heterotrimeric G proteins. This initiates a well-characterized signaling cascade.
Gq-PLC-IP3-Ca²⁺ Signaling Pathway
Upon binding of this compound, the CCK1R undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium is a key event in the cellular response to CCK1R activation.
Downstream Signaling: MAPK and Immediate Early Genes
Beyond the primary calcium signaling, CCK1R activation by this compound can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the expression of immediate early genes such as c-Fos.[4] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including gene expression. The induction of c-Fos is often used as a marker of neuronal activation in response to stimuli.
Interaction with Neuropeptide Y (NPY) Signaling
A critical aspect of this compound's effect on satiety involves its interaction with the neuropeptide Y (NPY) system. NPY is a potent orexigenic peptide, meaning it stimulates appetite. Studies have shown that CCK agonists, including this compound, can counteract the appetite-stimulating effects of NPY.[3] Furthermore, CCK administration has been demonstrated to decrease NPY levels in the hypothalamus, a key brain region for appetite regulation.[5] This suggests an inhibitory relationship between CCK1R and NPY signaling in the control of food intake.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the CCK1R.
Workflow:
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing CCK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled CCK1R ligand (e.g., [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide, [¹²⁵I]-BH-CCK-8S) and a range of concentrations of unlabeled this compound.[3]
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound.
Workflow:
Detailed Methodology:
-
Cell Culture: Plate CCK1R-expressing cells (e.g., NIH-3T3 or CHO cells) onto glass coverslips and culture until they reach the desired confluency.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature.[3]
-
Baseline Measurement: Mount the coverslip onto a perfusion chamber on a fluorescence microscope. Acquire baseline fluorescence images at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Stimulation and Recording: Perfuse the cells with a buffer containing this compound at various concentrations and continuously record the fluorescence emission at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths. Plot the change in this ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Food Intake Study
This protocol details a method for assessing the effect of this compound on food intake in rats.
Workflow:
Detailed Methodology:
-
Animal Acclimatization: House male Sprague-Dawley rats individually and acclimatize them to a reverse light-dark cycle and a scheduled feeding regimen (e.g., access to food for a specific period each day).
-
Fasting: Prior to the experiment, fast the rats for a set period (e.g., 18 hours) with free access to water.
-
Drug Administration: Administer this compound or the vehicle solution orally via gavage at various doses.
-
Food Presentation: At a specific time point after drug administration (e.g., 60 minutes), present each rat with a pre-weighed amount of standard chow.
-
Measurement of Food Intake: Measure the amount of food consumed by weighing the remaining food at several time points (e.g., 1, 2, 4, and 24 hours) after food presentation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCK1R in satiety and appetite regulation. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both basic research and potential therapeutic development. The primary mechanism of action involves the activation of the Gq-PLC-IP3-Ca²⁺ signaling pathway, with downstream effects on MAPK signaling and immediate early gene expression. A key aspect of its satiety-inducing effect is its ability to modulate the orexigenic NPY signaling pathway in the hypothalamus. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate molecular mechanisms underlying the effects of this compound on satiety.
References
Off-Target Effects of SR 146131: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 146131 is a potent and selective nonpeptide agonist of the cholecystokinin 1 receptor (CCK1R), a G-protein coupled receptor (GPCR) primarily involved in gastrointestinal functions and satiety signaling. While lauded for its high affinity and selectivity for CCK1R, a thorough understanding of its interactions with other molecular targets is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target effects of this compound, with a focus on quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction
This compound was developed as a research tool and potential therapeutic agent targeting the CCK1R to modulate food intake and gastrointestinal motility. Its primary mechanism of action involves the activation of CCK1R, which couples predominantly to the Gq/11 family of G-proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol phosphates and calcium. While this compound exhibits high selectivity for CCK1R over the closely related CCK2R, a complete characterization of its broader pharmacological profile is essential for predicting potential side effects and for the design of more selective future compounds. This guide summarizes the publicly available data on the off-target interactions of this compound and provides detailed protocols for the key assays used in its characterization.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been primarily characterized through in vitro binding and functional assays. The data consistently demonstrates high affinity and potency at the human CCK1R.
On-Target and Off-Target Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for its primary target, CCK1R, and its most well-documented off-target, CCK2R. These assays measure the displacement of a radiolabeled ligand by this compound, from which the half-maximal inhibitory concentration (IC50) is derived.
| Receptor | Radioligand | Cell Line | IC50 (nM) | Selectivity (fold) | Reference |
| Human CCK1 | [¹²⁵I]-BH-CCK-8S | 3T3-hCCK1 | 0.56 ± 0.10 | ~289 | [1][2] |
| Human CCK2 | Radiolabeled CCK | CHO-hCCK2 | 162 ± 27 | 1 | [1] |
On-Target Functional Activity
The agonist activity of this compound at the CCK1R has been quantified through various functional assays that measure downstream signaling events following receptor activation.
| Assay | Cell Line | EC50 (nM) | Agonist Type | Reference |
| Intracellular Calcium Release | 3T3-hCCK1 | 1.38 ± 0.06 | Full Agonist | [2] |
| Inositol Monophosphate Formation | 3T3-hCCK1 | 18 ± 4 | Full Agonist | [2] |
| Mitogen-Activated Protein Kinase (MAPK) Activation | 3T3-hCCK1 | - | Partial Agonist | [2] |
| Immediate Early Gene (krox 24) Expression | 3T3-hCCK1 | - | Partial Agonist | [2] |
| Intracellular Calcium Release | CHP212 & IMR32 Neuroblastoma | - | Partial Agonist | [2] |
| Inositol Monophosphate Formation | CHP212 & IMR32 Neuroblastoma | - | Partial Agonist | [2] |
Broader Off-Target Screening
As of the latest available data, a comprehensive off-target screening panel for this compound against a wide range of other GPCRs, ion channels, enzymes, and transporters has not been published. The primary characterization has focused on its selectivity against the closely related CCK2R. The absence of such data represents a significant gap in the complete understanding of this compound's pharmacological profile and potential for off-target mediated side effects.
Signaling Pathways and Experimental Workflows
This compound-Mediated CCK1R Signaling
This compound activates the CCK1R, leading to the activation of downstream signaling cascades. The primary pathway involves Gq protein activation, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.
Radioligand Binding Assay Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the IC50 value of this compound.
Intracellular Calcium Mobilization Assay Workflow
This diagram outlines the process for measuring this compound-induced intracellular calcium mobilization using a fluorescent dye.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and represent standard procedures for these assays.
Radioligand Binding Assay for CCK1R and CCK2R
Objective: To determine the binding affinity (IC50) of this compound for human CCK1 and CCK2 receptors.
Materials:
-
Cell membranes from 3T3 cells expressing human CCK1R (3T3-hCCK1) or CHO cells expressing human CCK2R (CHO-hCCK2).
-
Radioligand: [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide ([¹²⁵I]-BH-CCK-8S) for CCK1R; a suitable radiolabeled CCK analogue for CCK2R.
-
This compound stock solution and serial dilutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled CCK-8S, e.g., 1 µM).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of this compound at various concentrations.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and quantify the bound radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound in stimulating intracellular calcium release via CCK1R.
Materials:
-
CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a 96-well black-walled, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution and serial dilutions.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed the cells into the 96-well plate and grow to confluence.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the fluorescent dye solution to each well and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Use the automated injector to add this compound at various concentrations to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the functional potency (EC50) of this compound in stimulating the Gq signaling pathway, measured by the accumulation of IP1.
Materials:
-
CCK1R-expressing cells (e.g., 3T3-hCCK1) seeded in a suitable microplate.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
This compound stock solution and serial dilutions.
-
Commercially available IP-One HTRF assay kit or similar.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding and Stimulation:
-
Seed cells and grow to the desired confluency.
-
Replace the culture medium with stimulation buffer containing various concentrations of this compound.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the kit manufacturer's instructions.
-
Incubate for the recommended time to allow for the detection reaction to occur.
-
-
Measurement: Measure the HTRF signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a highly potent and selective CCK1R agonist, with a documented off-target interaction at the CCK2R occurring at concentrations approximately 300-fold higher than those required for CCK1R binding[1][2]. The functional consequences of this compound activity, including intracellular calcium release and inositol phosphate formation, are consistent with its on-target agonism at the CCK1R. While this compound demonstrates partial agonism in some downstream signaling events like MAPK activation, these effects are still mediated by the CCK1R[2].
A significant limitation in the current understanding of this compound's pharmacology is the lack of publicly available data from a broad off-target screening panel. Such panels are now standard in drug development to proactively identify potential safety liabilities. For a complete risk assessment, this compound would ideally be profiled against a panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions. Researchers utilizing this compound should be aware of its well-defined selectivity for CCK1R over CCK2R, but also mindful of the uncharacterized potential for interactions with other molecular targets at higher concentrations. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound and other novel compounds targeting the cholecystokinin receptor system.
References
- 1. Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor and Elucidation of Its Molecular Basis of Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR 146131 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent and highly selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2][3] It has demonstrated significant effects in various preclinical in vivo models, primarily related to gastrointestinal function and feeding behavior. These application notes provide a summary of the key in vivo effects of this compound and detailed protocols for replicating these studies.
Mechanism of Action
This compound exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor. The activation of the CCK1 receptor initiates a cascade of intracellular signaling events through multiple G-protein pathways, including Gq, Gs, and G13.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), and adenylyl cyclase, which produces cyclic AMP (cAMP).[5][6][7] These signaling pathways ultimately mediate the physiological effects of this compound, such as reduced food intake and modulation of gastrointestinal motility.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various animal models as reported in the literature.
Table 1: Effect of this compound on Gastric and Gallbladder Emptying in Mice
| Parameter | Effective Dose (ED50) | Route of Administration | Animal Model |
| Inhibition of Gastric Emptying | 66 µg/kg | Oral (p.o.) | Mice |
| Inhibition of Gallbladder Emptying | 2.7 µg/kg | Oral (p.o.) | Mice |
Data sourced from Bignon et al., 1999.[1]
Table 2: Effect of this compound on Food Intake in Various Species
| Effect | Effective Dose | Route of Administration | Animal Model |
| Reduction of food intake in fasted rats | from 0.1 mg/kg | Oral (p.o.) | Rats |
| Reduction of food intake in non-fasted, neuropeptide Y-stimulated rats | from 0.3 mg/kg | Oral (p.o.) | Rats |
| Reduction of food intake in fasted gerbils | from 0.1 mg/kg | Oral (p.o.) | Gerbils |
| Reduction of food intake in diet-restricted marmosets | from 3 mg/kg | Oral (p.o.) | Marmosets |
Data sourced from Bignon et al., 1999.[1]
Table 3: Effect of this compound on Locomotor Activity in Mice
| Effect | Effective Dose | Route of Administration | Animal Model |
| Reduction of locomotor activity | from 0.3 mg/kg | Oral (p.o.) | Mice |
Data sourced from Bignon et al., 1999.[1]
Experimental Protocols
Food Intake Study in Fasted Rodents
Objective: To evaluate the anorectic effect of this compound in food-deprived rodents.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Standard laboratory rodent chow
-
Metabolic cages equipped for food intake monitoring
-
Oral gavage needles
-
Animal balance
Procedure:
-
House adult male rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 25-30g) individually in metabolic cages.
-
Allow animals to acclimate to the cages for at least 3 days with ad libitum access to food and water.
-
Fast the animals for 18-24 hours with free access to water.[8]
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. A vehicle control group should also be prepared.
-
At the beginning of the dark cycle, administer this compound or vehicle orally via gavage at a volume of 5-10 ml/kg.
-
Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[8]
-
Calculate the food intake in grams and express it as a percentage of the vehicle-treated control group.
Gastric Emptying Assay in Mice (Phenol Red Method)
Objective: To assess the effect of this compound on the rate of gastric emptying.
Materials:
-
This compound
-
Vehicle for oral administration
-
Phenol red solution (e.g., 0.5 mg/ml in 1.5% methylcellulose)
-
0.1 N NaOH
-
Spectrophotometer
-
Stomach tubes for gavage
-
Surgical instruments for dissection
Procedure:
-
Fast male mice (e.g., Swiss Webster, 25-30g) for 24 hours with free access to water.
-
Administer this compound or vehicle orally 30 minutes prior to the administration of the phenol red meal.
-
Administer 0.2 ml of the phenol red solution orally via gavage.
-
At a predetermined time point after the phenol red meal (e.g., 20 minutes), euthanize the mice by cervical dislocation.
-
Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
-
Carefully dissect the stomach, place it in a tube with 5 ml of 0.1 N NaOH, and homogenize.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
A standard curve of phenol red in 0.1 N NaOH should be prepared to determine the amount of phenol red remaining in the stomach.
-
Gastric emptying is calculated as: (1 - (amount of phenol red in stomach / average amount of phenol red in stomachs of mice sacrificed immediately after the meal)) x 100%.[9][10][11][12]
Gallbladder Emptying Assay in Mice
Objective: To evaluate the effect of this compound on gallbladder contraction.
Materials:
-
This compound
-
Vehicle for oral administration
-
Anesthetic (e.g., isoflurane)
-
High-frequency ultrasound system with a small animal probe
-
Calipers
Procedure:
-
Fast male mice for at least 6 hours with free access to water.
-
Administer this compound or vehicle orally.
-
At a predetermined time after drug administration (e.g., 30 minutes), anesthetize the mice.
-
Place the anesthetized mouse on a heated platform to maintain body temperature.
-
Using a high-frequency ultrasound system, visualize the gallbladder in a longitudinal and transverse plane.
-
Measure the length, width, and depth of the gallbladder to calculate its volume using the formula for a prolate ellipsoid: Volume = 0.52 x length x width x depth.
-
Gallbladder emptying is determined by comparing the gallbladder volume in treated animals to that of vehicle-treated controls. A significant reduction in volume indicates gallbladder contraction.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Cascade.
Experimental Workflow: Food Intake Study
Caption: Workflow for a Rodent Food Intake Study.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - this compound | Cas# 221671-61-0 [glpbio.cn]
- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bps.ac.uk [bps.ac.uk]
- 7. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food intake behavior protocol [protocols.io]
- 9. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for SR 146131
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed protocols for the dissolution and application of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Proper preparation of this compound is critical for ensuring experimental reproducibility and accuracy.
Chemical Properties
This compound is a white to off-white solid compound. A summary of its key chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₆ClN₃O₅S | [1] |
| Molecular Weight | 610.16 g/mol | [2] |
| CAS Number | 221671-61-0 | [3] |
| Storage Temperature | -20°C | [2] |
Solubility Data
This compound exhibits solubility in various organic solvents, with limited solubility in aqueous solutions. The choice of solvent is critical and depends on the specific experimental application (e.g., in vitro vs. in vivo). It is highly recommended to use freshly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can negatively impact solubility.[3] Sonication or gentle heating can aid in the dissolution process if precipitation or phase separation occurs.[3]
| Solvent | Solubility | Notes |
| DMSO | 250 mg/mL (409.73 mM) | Ultrasonic assistance may be required.[3][4] |
| 10% DMSO in Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Results in a clear solution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.[3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO (in vitro use)
This protocol outlines the preparation of a concentrated stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.10 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution from 6.10 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Sterilization (optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of a Working Solution for in vivo Administration
This protocol describes the preparation of a suspended solution of this compound suitable for oral or intraperitoneal administration in animal models.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Initial Mixture: In a sterile conical tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to 400 µL of PEG300. Mix thoroughly by pipetting or gentle vortexing.
-
Addition of Tween-80: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. This will result in a final concentration of 2.08 mg/mL.
-
Homogenization: Vortex the final suspension to ensure it is homogenous before administration. This protocol yields a suspended solution.[3]
Signaling Pathway and Experimental Workflow
This compound acts as an agonist at the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor by this compound can initiate downstream signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and the formation of inositol phosphates (like IP1).[3] It can also lead to the activation of the MAPK pathway and subsequent changes in gene expression.[3]
Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for its use.
Caption: Signaling pathway of this compound via the CCK1 receptor.
Caption: General experimental workflow for using this compound.
References
Application Notes and Protocols for SR 146131 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of SR 146131, a potent and selective nonpeptide agonist of the cholecystokinin 1 receptor (CCK1R), in mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacological effects of this compound.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: Selective agonist for the Cholecystokinin 1 Receptor (CCK1R).[1][2][3] It functions as a full agonist for G-protein-mediated signaling pathways, such as intracellular calcium release and inositol monophosphate (IP1) formation, and as a partial agonist for other pathways like MAPK activation.[1][2]
-
Chemical Formula: C32H36ClN3O5S
-
Molecular Weight: 610.16 g/mol
-
CAS Number: 221671-61-0
Recommended Oral Dosages of this compound in Mice
The following table summarizes the effective oral dosages of this compound observed in various pharmacological assays in mice. These values can serve as a starting point for dose-range finding studies.
| Experimental Model | Effective Dose (ED50) or Dose Range (p.o.) | Pharmacological Effect | Reference |
| Gastric Emptying Inhibition | 66 µg/kg | Complete inhibition of gastric emptying. | [1] |
| Gallbladder Emptying Inhibition | 2.7 µg/kg | Complete inhibition of gallbladder emptying. | [1] |
| Locomotor Activity Reduction | Starting from 0.3 mg/kg | Significant reduction in spontaneous motor activity. | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established pharmacological assessments and can be adapted to specific research needs.
3.1. Assessment of Gastric and Gallbladder Emptying
This protocol is designed to evaluate the inhibitory effect of this compound on gastric and gallbladder emptying in mice.
-
dot
Caption: Experimental workflow for assessing gastric and gallbladder emptying in mice.
3.2. Evaluation of Locomotor Activity
This protocol outlines the procedure for measuring the effect of this compound on spontaneous locomotor activity in mice using an open-field test.
-
dot
Caption: Workflow for the evaluation of spontaneous locomotor activity in mice.
Signaling Pathway
This compound exerts its effects by activating the CCK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by this compound is depicted below.
-
dot
Caption: this compound-mediated CCK1R signaling cascade.
References
Application Notes and Protocols for the Use of SR 142948, a Neurotensin Receptor Antagonist, in Food Intake Studies
A Note on the Originally Requested Compound SR 146131: Initial literature searches did not yield any specific information on a compound designated "this compound." The following application notes and protocols are provided for SR 142948 , a well-characterized and potent, non-peptide neurotensin receptor antagonist, which is a suitable and representative compound for studying the role of neurotensin signaling in the regulation of food intake.
Introduction
Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator in the central nervous system and as a local hormone in the periphery. Central administration of neurotensin has been shown to suppress food intake.[1][2] The neurotensin system, therefore, presents a potential target for the development of therapeutics aimed at modulating appetite and energy balance. SR 142948 is a potent and selective antagonist for neurotensin receptors, making it a valuable tool for researchers investigating the physiological roles of neurotensin in food intake and other behavioral and metabolic processes.[3]
These application notes provide an overview of SR 142948, its mechanism of action, and detailed protocols for its use in preclinical food intake studies.
Mechanism of Action
SR 142948 is a non-peptide antagonist that selectively binds to neurotensin receptors (NTRs), primarily the high-affinity NTS1 receptor.[3] By blocking the binding of endogenous neurotensin, SR 142948 inhibits the downstream signaling cascades initiated by neurotensin receptor activation. In the context of food intake, neurotensin is known to act in various brain regions, including the hypothalamus and the ventral tegmental area, to modulate feeding behavior.[4][5] The anorexigenic (appetite-suppressing) effects of central neurotensin are thought to be mediated, at least in part, through its interaction with the melanocortin signaling pathway.[4] SR 142948, by antagonizing these receptors, can be used to investigate the necessity of neurotensin signaling in the regulation of food intake under various physiological and pharmacological conditions.
Signaling Pathway of Neurotensin Receptor 1 (NTS1)
Caption: NTS1 Receptor Signaling Pathway and Point of Inhibition by SR 142948.
Quantitative Data for SR 142948
The following tables summarize key quantitative data for SR 142948 from in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities of SR 142948
| Cell Line/Tissue | Receptor | Assay | IC₅₀ (nM) | Reference |
| h-NTR1-CHO cells | Human NTS1 | [¹²⁵I-Tyr³]NT Binding | 1.19 | |
| HT-29 cells | Human NTS1 | [¹²⁵I-Tyr³]NT Binding | 0.32 | |
| Adult Rat Brain | Rat NTR | [¹²⁵I-Tyr³]NT Binding | 3.96 | |
| HT-29 cells | Human NTS1 | NT-induced IP₁ formation | 3.9 | [3] |
Table 2: In Vivo Dosages and Effects of SR 142948 in Rodents (Non-Feeding Studies)
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Mice | Oral (p.o.) | 0.04-640 µg/kg | Inhibition of NT-induced turning behavior | [3] |
| Rats | Intraperitoneal (i.p.) | 0.1 mg/kg | Antagonism of NT-evoked acetylcholine release in the striatum | [3] |
| Mice and Rats | Oral (p.o.) | Not specified | Blocks NT-induced hypothermia and analgesia | [3] |
Note: Specific dosages for food intake studies are less commonly reported in publicly available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions. Based on the antagonist's potency, a starting dose in the range of 1-10 mg/kg (i.p. or p.o.) could be considered.
Experimental Protocols
The following are detailed protocols for conducting food intake studies in rodents using SR 142948. These protocols can be adapted based on the specific research question and available resources.
Preparation of SR 142948 for In Vivo Administration
SR 142948 can be prepared for oral or intraperitoneal administration. A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.
Materials:
-
SR 142948 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of SR 142948 in DMSO (e.g., 50 mg/mL).
-
For a final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture until the solution is clear.
-
Add 50 µL of Tween-80 and vortex again to ensure thorough mixing.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution immediately before administration to ensure homogeneity.
Note: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. The final volume administered to the animal should be calculated based on its body weight.
Acute Food Intake Study in Rats (Oral Gavage)
This protocol describes a method to assess the acute effects of orally administered SR 142948 on food intake in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Standard laboratory chow
-
Metabolic cages or cages with specialized food hoppers that minimize spillage
-
SR 142948 solution (prepared as described in 4.1)
-
Vehicle solution (same composition as the drug solution, without SR 142948)
-
Oral gavage needles (flexible, ball-tipped, appropriate size for rats)
-
Syringes
Experimental Workflow:
Caption: Experimental Workflow for an Acute Food Intake Study.
Procedure:
-
Acclimation: Individually house rats in metabolic cages for at least one week before the experiment to acclimate them to the new environment. Handle the rats daily to reduce stress. During the last 3 days of acclimation, perform sham oral gavage with the vehicle solution to habituate the animals to the procedure.
-
Food Deprivation: The day before the experiment, remove food from the cages approximately 18 hours before the start of the dark cycle. Ensure free access to water.
-
Dosing: At the beginning of the dark cycle, weigh each rat and administer either SR 142948 or vehicle solution via oral gavage.[6][7] The volume should be based on the animal's body weight (e.g., 5 mL/kg).
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard laboratory chow in the food hopper.
-
Measurement of Food Intake: Measure the amount of food remaining in the hopper at 1, 2, 4, and 24 hours post-dosing. Collect and weigh any spilled food to correct the intake measurements.
-
Data Analysis: Calculate the cumulative food intake (in grams) for each time point. Analyze the data using appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the food intake between the SR 142948-treated and vehicle-treated groups.
Central Administration via Intracerebroventricular (ICV) Injection in Mice
This protocol is for investigating the central effects of SR 142948 on food intake following direct administration into the brain.
Materials:
-
Male C57BL/6 mice (25-30 g) with surgically implanted guide cannulae aimed at the lateral ventricle
-
SR 142948 solution (dissolved in sterile artificial cerebrospinal fluid, aCSF)
-
Vehicle (aCSF)
-
Injection cannulae and tubing connected to a microsyringe pump
-
Standard laboratory chow
-
Cages with food hoppers
Procedure:
-
Surgical Implantation of Guide Cannulae: This is a surgical procedure that must be performed under anesthesia and aseptic conditions by trained personnel. A guide cannula is stereotaxically implanted to target a lateral ventricle. Allow at least one week for recovery.
-
Acclimation and Habituation: Acclimate the mice to the experimental setup, including handling and mock injections.
-
Food Deprivation (Optional): Depending on the experimental question, mice can be tested in a free-feeding state or after a period of food deprivation (e.g., 4-6 hours).
-
ICV Injection: Gently restrain the mouse and insert the injection cannula into the guide cannula. Infuse a small volume of SR 142948 or vehicle (e.g., 0.5-1 µL) over a period of 1-2 minutes.[8][9] Leave the injector in place for an additional minute to allow for diffusion.
-
Food Presentation and Measurement: Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food. Measure food intake at regular intervals as described in the previous protocol.
-
Data Analysis: Analyze the data as described for the oral gavage study.
-
Verification of Cannula Placement: At the end of the study, verify the correct placement of the cannula by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.
Data Interpretation and Troubleshooting
-
Variability: Food intake studies can have high inter-animal variability. Ensure proper acclimation and habituation to minimize stress-induced changes in feeding. A sufficient number of animals per group is crucial for statistical power.
-
Dose Selection: If the initial dose of SR 142948 does not produce a significant effect, a dose-response study should be conducted. Conversely, if a high dose causes sedation or other behavioral side effects, lower doses should be tested.
-
Specificity of Effects: To ensure that any observed reduction in food intake is not due to malaise or a conditioned taste aversion, a taste aversion test can be performed. This involves pairing the administration of SR 142948 with a novel, palatable food and then assessing the subsequent preference for that food.
By following these detailed application notes and protocols, researchers can effectively utilize SR 142948 as a tool to investigate the role of the neurotensin system in the complex regulation of food intake and energy homeostasis.
References
- 1. The effect of neurotensin on food consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin: effects of hypothalamic and intravenous injections on eating and drinking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Central Neurotensin in Regulating Feeding: Implications for the Development and Treatment of Body Weight Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Central Neurotensin in Regulating Feeding and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Loss of Pleasure From High-Fat Food That Paradoxically Supports Obesity Is Traced to a Brain Signaling Pathway Involving Neurotensin | Brain & Behavior Research Foundation [bbrfoundation.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Inconsistencies in the Hypophagic Action of Intracerebroventricular Insulin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Investigating Gastric Emptying with SR 146131
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent and selective, orally active, non-peptide agonist for the cholecystokinin 1 (CCK1) receptor.[1] The CCK1 receptor plays a crucial physiological role in regulating gastrointestinal function, including gallbladder contraction, pancreatic enzyme secretion, and importantly, the rate of gastric emptying.[2][3] Activation of the CCK1 receptor, which is expressed on the smooth muscle cells of the stomach, leads to a delay in gastric emptying.[4][5] This makes this compound a valuable pharmacological tool for investigating the mechanisms of gastric motility and for studying conditions characterized by altered gastric emptying, such as gastroparesis and functional dyspepsia.[6] These application notes provide detailed protocols for utilizing this compound to study its effects on gastric emptying in a preclinical setting.
Mechanism of Action: CCK1 Receptor Signaling
This compound exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the coupling to Gq/11 proteins.[2] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, ultimately result in the contraction of gastric smooth muscle, contributing to the inhibition of gastric emptying.[7]
Caption: CCK1 Receptor Signaling Pathway.
Data Presentation
The following table summarizes the quantitative data on the effect of the CCK1 receptor agonist this compound and the natural ligand, cholecystokinin-8 (CCK-8), on gastric emptying in preclinical models.
| Compound | Species | Administration Route | Meal Type | Parameter | Value | Reference |
| This compound | Mouse | Oral (p.o.) | Not Specified | ED₅₀ for inhibition of gastric emptying | 66 µg/kg | |
| CCK-8 | Rat | Subcutaneous (s.c.) | Acaloric Gel | ED₅₀ for inhibition of gastric emptying | 8.5 nmol/kg | [8] |
Experimental Protocols
This section provides a detailed protocol for investigating the effect of this compound on solid gastric emptying in mice using the phenol red method. This method is a well-established, non-radioactive technique for quantifying gastric emptying.[9][10]
Protocol: Measurement of Solid Gastric Emptying in Mice
1. Materials and Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water)
-
Phenol Red (0.5 mg/mL in distilled water)
-
Standard laboratory rodent chow
-
Eggs
-
0.1 N NaOH
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Spectrophotometer
-
Homogenizer
-
Oral gavage needles
-
Surgical instruments for dissection
2. Animal Preparation:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Fast the mice for 18-24 hours before the experiment, with free access to water.
3. Preparation of the Standard Solid Meal:
-
Prepare a solid test meal containing a non-absorbable marker (phenol red).
-
A standardized meal can be prepared by mixing cooked egg yolk with finely ground standard mouse chow.[11]
-
Incorporate a known concentration of phenol red into the meal mixture (e.g., 0.5 mg/g of meal).
-
Prepare individual, pre-weighed aliquots of the meal (e.g., 0.3 g per mouse).
4. Experimental Procedure:
-
Randomly divide the fasted mice into experimental groups (e.g., vehicle control, and different dose levels of this compound).
-
Administer this compound or vehicle orally (p.o.) via gavage at a fixed time before the test meal (e.g., 30 minutes).
-
Present the pre-weighed standard solid meal containing phenol red to each mouse. Allow the mice to consume the meal voluntarily within a specified timeframe (e.g., 15 minutes).
-
At a predetermined time point after meal consumption (e.g., 60 minutes), euthanize the mice by cervical dislocation.
-
Immediately perform a laparotomy and clamp the esophagus and the pylorus.
-
Carefully excise the stomach.
5. Sample Processing and Analysis:
-
Place the entire stomach in a homogenizer with a known volume of 0.1 N NaOH (e.g., 10 mL).
-
Homogenize the stomach and its contents until a uniform suspension is obtained.
-
Allow the homogenate to settle for 1 hour at room temperature.
-
Take an aliquot of the supernatant (e.g., 5 mL) and add 0.5 mL of 20% TCA to precipitate proteins.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
To an aliquot of the resulting supernatant (e.g., 1 mL), add 0.1 N NaOH to develop the color of the phenol red.
-
Measure the absorbance of the solution at 560 nm using a spectrophotometer.
-
To determine the total amount of phenol red administered, a separate group of mice (n=3-5) should be euthanized immediately after consuming the meal, and their stomachs processed as described above. The average absorbance from this group will serve as the 0-minute time point.
6. Calculation of Gastric Emptying:
Gastric emptying is calculated as a percentage of the meal that has left the stomach at the time of sacrifice.
Percentage Gastric Emptying = [1 - (Absorbance of test group / Average absorbance of 0-minute group)] x 100
Experimental Workflow Diagram
Caption: Gastric Emptying Experimental Workflow.
References
- 1. ijper.org [ijper.org]
- 2. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using SR 146131
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent and selective nonpeptide agonist for the Cholecystokinin 1 (CCK1) receptor.[1] The CCK1 receptor, a G protein-coupled receptor (GPCR), is a key player in various physiological processes, including satiety, pancreatic secretion, and gallbladder contraction. Understanding the interaction of compounds like this compound with the CCK1 receptor is crucial for drug discovery and development efforts targeting this receptor.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other CCK1 receptor agonists. The described assays are fundamental for determining the potency and efficacy of test compounds and for elucidating their mechanism of action.
CCK1 Receptor Signaling Pathway
The CCK1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a hallmark of CCK1 receptor activation and can be readily measured in cell-based assays.
In addition to the canonical Gq pathway, the CCK1 receptor has been shown to couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Furthermore, CCK1 receptor activation can stimulate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is involved in regulating cell proliferation and differentiation.
Quantitative Data for this compound
The following table summarizes the in vitro potency and efficacy of this compound in various cell-based assays. The data is primarily derived from studies using NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1).
| Assay Type | Cell Line | Parameter | Value | Reference |
| Receptor Binding | 3T3-hCCK1 cell membranes | IC50 (vs. [125I]-BH-CCK-8S) | 0.56 ± 0.10 nM | [1] |
| Receptor Binding | CHO-hCCK2 membranes | IC50 (vs. radiolabeled CCK) | 162 ± 27 nM | [2] |
| Calcium Mobilization | 3T3-hCCK1 | EC50 | 1.38 ± 0.06 nM | [1] |
| Inositol Monophosphate Formation | 3T3-hCCK1 | EC50 | 18 ± 4 nM | [1] |
| MAPK Activation | 3T3-hCCK1 | Activity | Partial Agonist | [1][2] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the CCK1 receptor by an agonist. It is a robust and high-throughput method for determining the potency and efficacy of test compounds.
Principle:
Cells expressing the CCK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored over time using a fluorescence plate reader.
Materials:
-
Cell Line: NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1) or other suitable cell lines (e.g., CHO-K1, HEK293) expressing the CCK1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well or 384-well black, clear-bottom microplates.
-
Reagents:
-
This compound and other test compounds.
-
CCK-8 (sulfated) as a reference agonist.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
Protocol:
-
Cell Seeding:
-
The day before the assay, seed the CCK1R-expressing cells into the assay plate at a density that will yield a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (0.02-0.04%) is added to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters.
-
Aspirate the culture medium from the cell plate and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist (CCK-8) in HBSS with HEPES.
-
-
Fluorescence Measurement:
-
After the incubation period, wash the cells twice with HBSS to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add the compound solutions to the wells and continue to monitor the fluorescence intensity for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This assay provides a direct measure of Gq protein activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.
Principle:
Cells are pre-labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol. Upon CCK1 receptor activation, PLC hydrolyzes this lipid, generating radiolabeled inositol phosphates. The accumulation of these radiolabeled IPs is then measured. Alternatively, non-radioactive methods, such as HTRF-based kits that measure inositol monophosphate (IP1), a stable metabolite of IP3, can be used.
Materials:
-
Cell Line: 3T3-hCCK1 or other suitable cell lines.
-
Culture Medium: As described for the calcium mobilization assay.
-
Reagents:
-
[3H]-myo-inositol.
-
Inositol-free medium.
-
Lithium Chloride (LiCl) solution (to inhibit IP degradation).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Protocol (Radiometric):
-
Cell Labeling:
-
Seed cells in 24-well plates and grow to near confluency.
-
Incubate the cells overnight in inositol-free medium containing [3H]-myo-inositol (1-2 µCi/mL).
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with assay buffer containing LiCl (10-20 mM) for 15-30 minutes.
-
Add this compound or other test compounds at various concentrations and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the neutralized extracts to Dowex anion-exchange columns.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the total inositol phosphates with ammonium formate/formic acid.
-
Quantify the radioactivity in the eluates by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the radioactivity (counts per minute, CPM) against the logarithm of the agonist concentration and fit the data to determine the EC50 value.
-
MAPK/ERK Activation Assay
This assay assesses the ability of this compound to activate the MAPK/ERK signaling cascade, providing insights into potential biased agonism or downstream functional effects.
Principle:
Activation of the MAPK/ERK pathway results in the phosphorylation of ERK1 and ERK2 (ERK1/2). This phosphorylation can be detected and quantified using phospho-specific antibodies in various formats, such as Western blotting or plate-based immunoassays.
Materials:
-
Cell Line: 3T3-hCCK1 or other suitable cell lines.
-
Culture Medium: As previously described.
-
Reagents (for Western Blotting):
-
This compound and other test compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protocol (Western Blotting):
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of phospho-ERK to total-ERK and plot against the agonist concentration.
-
Conclusion
The cell-based assays described in these application notes are essential tools for the pharmacological characterization of this compound and other CCK1 receptor modulators. By providing quantitative data on the potency and efficacy of compounds in functional cellular contexts, these assays are invaluable for guiding drug discovery and development programs targeting the CCK1 receptor. The choice of assay will depend on the specific research question, with calcium mobilization assays being well-suited for high-throughput screening, while IP accumulation and MAPK activation assays can provide more detailed insights into the specific signaling pathways engaged by a compound.
References
Application Notes and Protocols for SR 146131 Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of SR 146131, a potent and selective nonpeptide cholecystokinin 1 (CCK1) receptor agonist, to rats for research purposes. The document includes information on various administration routes, vehicle preparation, and experimental procedures. Quantitative data from published studies are summarized for comparison, and diagrams illustrating key pathways and workflows are provided.
Data Presentation
The efficacy and pharmacokinetic profile of a compound can vary significantly depending on the route of administration. Below are tables summarizing key parameters for this compound based on available data.
Table 1: Efficacy of this compound on Food Intake in Fasted Rats by Oral Administration
| Dose (mg/kg, p.o.) | Onset of Action | Notes |
| 0.1 | - | Dose-dependent reduction in food intake observed starting from this dose.[1][2] |
| 0.3 | - | Effective in reducing food intake stimulated by neuropeptide Y (1-36).[1][2] |
| 0.03 - 3 | 1 hour post-administration | Dose range used in studies measuring food intake at various time points.[2] |
| 10 | - | Increased the number of Fos-positive cells in the hypothalamic paraventricular nucleus.[1][2] |
Note: Specific quantitative data on the percentage of food intake reduction at each dose is not consistently reported across publicly available literature. Researchers should generate their own dose-response curves for their specific experimental conditions.
Table 2: Comparative Pharmacokinetic Parameters of this compound in Rats (Data Not Available)
A comprehensive search of publicly available scientific literature did not yield specific pharmacokinetic data (Cmax, Tmax, AUC, Bioavailability) for this compound in rats for any route of administration. The following table is a template for researchers to populate with their own experimental data.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | |
| Intravenous (i.v.) | Data not available | Data not available | Data not available | Not Applicable | |
| Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | |
| Subcutaneous (s.c.) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
General Guidelines for All Administration Routes
-
Animal Model: Male Sprague-Dawley rats are commonly used for studying the effects of this compound on food intake.[2]
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
-
Sterility: All solutions for parenteral administration (IV, IP, SC) must be sterile.
-
Vehicle: The choice of vehicle is critical and should be tested for its own effects in control animals. A common vehicle for oral and intraperitoneal administration of this compound is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.[1] For intravenous administration, the vehicle must be fully soluble and biocompatible.
Protocol 1: Oral Administration (p.o.) for Food Intake Studies
This protocol is adapted from studies investigating the effect of this compound on food consumption in rats.[2]
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Oral gavage needles (16-18 gauge, 2-3 inches in length for rats)
-
Syringes
-
Animal scale
-
Male Sprague-Dawley rats
-
Standard rat chow
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats to a regular light-dark cycle and provide ad libitum access to food and water. For food intake studies, rats may be adapted to a restricted feeding schedule (e.g., access to food for 6 hours daily) for several days.[2]
-
Fasting: Fast the rats for 18 hours prior to the experiment, with free access to water.[2]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with the appropriate vehicle to achieve the desired final concentrations (e.g., for doses of 0.03-3 mg/kg).
-
Dosing:
-
Weigh each rat to determine the precise volume of the drug solution to administer.
-
Administer this compound or vehicle control orally using a gavage needle. The volume is typically 1-5 mL/kg.
-
-
Food Presentation: One hour after administration, present a pre-weighed amount of food to each rat.[2]
-
Data Collection: Measure the amount of food consumed at various time points (e.g., 1, 3, 6, and 23 hours) after food presentation.[2]
Protocol 2: Intravenous Administration (i.v.)
No specific protocol for the intravenous administration of this compound in rats was found in the literature. The following is a general protocol based on standard laboratory procedures.
Materials:
-
This compound
-
Sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like cyclodextrin)
-
Syringes and needles (23-27 gauge for rat tail vein)
-
Restraining device for rats
-
Warming lamp (optional, to dilate the tail vein)
Procedure:
-
This compound Preparation: Prepare a sterile, injectable solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and an injection volume of approximately 1-5 mL/kg.
-
Animal Restraint: Place the rat in a restraining device to secure the animal and expose the tail.
-
Vein Dilation: If necessary, warm the tail using a warming lamp to dilate the lateral tail veins.
-
Injection:
-
Disinfect the injection site on the tail with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Administer the solution as a slow bolus injection.
-
-
Post-injection Monitoring: Observe the animal for any adverse reactions following the injection.
Protocol 3: Intraperitoneal Administration (i.p.)
The following is a general protocol for intraperitoneal injection in rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles (23-25 gauge)
Procedure:
-
This compound Preparation: Prepare a sterile solution or suspension of this compound in the chosen vehicle. The injection volume should be in the range of 1-10 mL/kg.
-
Animal Restraint: Manually restrain the rat, turning it to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate incorrect placement.
-
Inject the solution.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Protocol 4: Subcutaneous Administration (s.c.)
The following is a general protocol for subcutaneous injection in rats.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (25 gauge)
Procedure:
-
This compound Preparation: Prepare a sterile solution or suspension of this compound. The recommended injection volume is typically 1-10 mL/kg.
-
Animal Restraint: Manually restrain the rat.
-
Injection Site: Lift the loose skin between the shoulder blades to form a "tent".
-
Injection:
-
Insert the needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution into the subcutaneous space.
-
-
Post-injection Monitoring: Gently massage the injection site to aid dispersion and monitor the animal for any local reactions.
Visualizations
CCK1 Receptor Signaling Pathway
This compound is an agonist for the Cholecystokinin 1 (CCK1) receptor, which is a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates a cascade of intracellular signaling events.
Caption: this compound activates the CCK1 receptor, leading to downstream signaling.
Experimental Workflow for a Food Intake Study
The following diagram outlines the typical workflow for an in vivo study investigating the effect of this compound on food intake in rats.
Caption: Workflow for assessing this compound's effect on rat food intake.
Logical Relationship of Administration Routes
This diagram illustrates the different routes of administration and their classification.
Caption: Classification of this compound administration routes in rats.
References
Application Notes and Protocols for Behavioral Assays Using SR 146131
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 146131 is a potent, orally available, and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. The activation of the CCK1 receptor, predominantly found in the gastrointestinal tract and specific brain regions, is critically involved in the regulation of satiety, gastrointestinal motility, and anxiety-related behaviors. These application notes provide detailed protocols for utilizing this compound in key behavioral assays to investigate its effects on feeding behavior, locomotor activity, and anxiety in rodent models.
Mechanism of Action: CCK1 Receptor Signaling
This compound exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the CCK1 receptor primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events are crucial for the physiological responses mediated by CCK1 receptor activation, including the sensation of satiety and smooth muscle contraction.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data on the in vivo effects of orally administered this compound in various animal models.
| Parameter | Species | Effect | ED50 / Effective Dose | Administration Route |
| Food Intake (Fasted) | Rat | Reduction | From 0.1 mg/kg | Oral (p.o.) |
| Food Intake (Fasted) | Gerbil | Reduction | From 0.1 mg/kg | Oral (p.o.) |
| Food Intake (NPY-stimulated) | Rat | Reduction | From 0.3 mg/kg | Oral (p.o.) |
| Food Intake (Restricted Diet) | Marmoset | Reduction | From 3 mg/kg | Oral (p.o.) |
| Gastric Emptying | Mouse | Inhibition | 66 µg/kg | Oral (p.o.) |
| Gallbladder Emptying | Mouse | Inhibition | 2.7 µg/kg | Oral (p.o.) |
| Locomotor Activity | Mouse | Reduction | From 0.3 mg/kg | Oral (p.o.) |
Experimental Protocols
General Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or a mixture of Tween 80 and sterile water)
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile water
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If necessary, triturate the powder to a fine consistency using a mortar and pestle.
-
Prepare the vehicle solution. For a 0.5% methylcellulose solution, gradually add the methylcellulose to sterile water while stirring continuously until fully dissolved. For a Tween 80-based vehicle, a common concentration is 0.1-0.5% Tween 80 in sterile water.
-
Suspend the this compound powder in a small amount of the vehicle to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing to ensure a homogenous suspension.
-
Store the final suspension appropriately, protected from light, and use within the recommended time frame. Always re-vortex the suspension immediately before each administration to ensure uniform dosing.
Feeding Behavior Assay (Satiety Test)
This protocol is designed to assess the effect of this compound on food intake in fasted rodents.
Apparatus:
-
Standard rodent cages with wire mesh floors to allow for the collection of spilled food.
-
Food hoppers designed to minimize spillage.
-
Pre-weighed standard laboratory chow.
-
Water bottles.
-
Animal balance.
-
Oral gavage needles (size appropriate for the animal).
Experimental Workflow:
Procedure:
-
Acclimation: Acclimate animals to the testing environment and handling for at least 3 days prior to the experiment.
-
Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water.
-
Baseline Measurement: On the day of the experiment, record the baseline body weight of each animal.
-
Drug Administration: Administer the prepared this compound suspension or vehicle via oral gavage at the desired dose (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). The volume of administration should be consistent across all animals (e.g., 5-10 ml/kg).
-
Food Presentation: Immediately after dosing, place the animals back into their individual cages with a pre-weighed amount of food in the food hopper.
-
Data Collection: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake (in grams) for each animal at each time point. Data can be expressed as absolute food intake or normalized to body weight. Compare the food intake between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Locomotor Activity Assay (Open Field Test)
This assay is used to evaluate the effect of this compound on spontaneous locomotor activity and can also provide insights into anxiety-like behavior.
Apparatus:
-
Open field arena (e.g., a square or circular arena, typically 40x40 cm for mice, made of a non-reflective material).
-
Video camera mounted above the arena.
-
Automated video tracking software to analyze animal movement.
-
Controlled lighting conditions in the testing room.
Experimental Workflow:
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg). The timing of administration before the test should be consistent (e.g., 30-60 minutes) to allow for drug absorption.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Immediately start the video recording and allow the animal to explore the arena freely for a predetermined duration (e.g., 15-30 minutes).
-
Cleaning: Between each trial, thoroughly clean the arena with a 70% ethanol solution to remove any olfactory cues.
-
Data Analysis: Use the video tracking software to analyze the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
-
Statistical Analysis: Compare the parameters between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Anxiety-Related Behavior Assay (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
Elevated plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (typically 50 cm).
-
Video camera positioned above the maze.
-
Video tracking software.
-
Controlled lighting in the testing room.
Experimental Workflow:
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle orally at the desired doses. The pre-treatment time should be standardized (e.g., 30-60 minutes).
-
Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.
-
Recording: Start the video recording and allow the animal to explore the maze for a 5-minute session.
-
Cleaning: Clean the maze thoroughly with 70% ethanol between animals.
-
Data Analysis: Use video tracking software to quantify the following parameters:
-
Time spent in the open arms vs. closed arms: A key indicator of anxiety. Anxiolytic compounds typically increase the time spent in the open arms.
-
Number of entries into the open arms and closed arms: Provides information on both anxiety and general activity.
-
Total distance traveled: A measure of overall locomotor activity.
-
-
Statistical Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between the drug-treated and vehicle control groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CCK1 receptor in the regulation of feeding, locomotor activity, and anxiety. The protocols outlined in these application notes provide a standardized framework for conducting behavioral assays with this compound. Researchers should carefully consider the appropriate animal model, dose range, and timing of administration to ensure the generation of robust and reproducible data. Adherence to these detailed methodologies will facilitate the elucidation of the behavioral pharmacology of this compound and other CCK1 receptor agonists.
SR 146131: A Potent and Selective CCK1 Receptor Agonist for Research Applications
SR 146131 is a highly potent and selective non-peptide agonist for the cholecystokinin 1 (CCK1) receptor, making it a valuable tool for researchers studying the physiological roles of CCK and the therapeutic potential of targeting the CCK1 receptor. This document provides detailed application notes and protocols for the use of this compound in various in vitro and in vivo research settings.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating a variety of physiological processes, including digestion, satiety, and anxiety. Its effects are mediated through two G protein-coupled receptors, CCK1R and CCK2R. This compound is a small molecule that selectively binds to and activates the CCK1 receptor with high affinity and potency.[1][2][3] Its oral availability further enhances its utility in preclinical research.[1][2]
Suppliers
This compound for research use can be obtained from various chemical suppliers. Researchers should ensure they are acquiring a high-purity compound suitable for their experimental needs. Some known suppliers include:
-
MedchemExpress: Offers this compound with a reported purity of 98.23%.[1] They provide a certificate of analysis (COA) and safety data sheet (SDS).
-
Aladdin Scientific: Lists this compound with a purity of ≥98%.[2][4]
-
Probechem: Provides this compound and describes it as a positive allosteric modulator of the CCK1R.[5][6]
-
Fisher Scientific: Distributes this compound from MedchemExpress.[7]
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | 3T3-hCCK1 | [125I]-BH-CCK-8S Binding | 0.56 ± 0.10 nM | [1][2] |
| IC50 | CHO-hCCK2 | Radioligand Binding | 162 ± 27 nM | [1][2] |
| EC50 | 3T3-hCCK1 | Intracellular Ca2+ Release | 1.38 ± 0.06 nM | [8] |
| EC50 | 3T3-hCCK1 | Inositol Monophosphate Formation | 18 ± 4 nM | [8] |
| pEC50 | CCK1R expressing cells | Not Specified | 10.34 | [5][6] |
In Vivo Activity of this compound
| Parameter | Animal Model | Effect | ED50 / Effective Dose | Reference |
| ED50 | Mice | Inhibition of Gastric Emptying | 66 µg/kg p.o. | [1][9] |
| ED50 | Mice | Inhibition of Gallbladder Emptying | 2.7 µg/kg p.o. | [1][9] |
| Effective Dose | Fasted Rats | Reduction of Food Intake | from 0.1 mg/kg p.o. | [1][9] |
| Effective Dose | NPY-stimulated Rats | Reduction of Food Intake | from 0.3 mg/kg p.o. | [1][9] |
| Effective Dose | Fasted Gerbils | Reduction of Food Intake | from 0.1 mg/kg p.o. | [1][9] |
| Effective Dose | Marmosets | Reduction of Food Intake | from 3 mg/kg p.o. | [1][9] |
| Effective Dose | Mice | Reduction of Locomotor Activity | from 0.3 mg/kg p.o. | [1][2] |
Signaling Pathways
Activation of the CCK1 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq and Gs proteins.[5][10][11]
-
Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][12]
-
Gs Pathway: The CCK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[4][10]
-
β-Arrestin Pathway: Like many GPCRs, the CCK1 receptor can also signal through β-arrestin-1, which can mediate downstream effects such as ERK activation.[4]
Caption: CCK1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity of this compound to the CCK1 receptor.
Caption: Experimental Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes from cells expressing the human CCK1 receptor (e.g., 3T3-hCCK1).
-
Radioligand: [125I]-Bolton-Hunter labeled CCK-8S.
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 20-50 µg protein), a fixed concentration of [125I]-BH-CCK-8S (e.g., 25 pM), and varying concentrations of this compound (e.g., 10-12 to 10-6 M).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
This protocol measures the ability of this compound to induce an increase in intracellular calcium concentration.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Materials:
-
Cells expressing the human CCK1 receptor (e.g., 3T3-hCCK1, CHO-hCCK1R).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound (e.g., 10-12 to 10-6 M).
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time.
-
Data Analysis: Calculate the concentration of this compound that produces 50% of the maximal response (EC50) using a dose-response curve.
In Vivo Assays
This protocol assesses the effect of this compound on food consumption in rodents.[1][9]
Materials:
-
Rodents (e.g., rats, mice).
-
This compound.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard rodent chow.
-
Metabolic cages for individual housing and food intake measurement.
Procedure:
-
Acclimation: Acclimate animals to individual housing in metabolic cages for several days.
-
Fasting: Fast the animals overnight (e.g., 16-18 hours) with free access to water.
-
Dosing: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0.1 - 10 mg/kg).
-
Food Presentation: Provide a pre-weighed amount of food to each animal.
-
Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated and vehicle-treated groups.
This protocol evaluates the effect of this compound on the rate of gastric emptying.[1][9]
Materials:
-
Mice.
-
This compound.
-
Vehicle.
-
Non-absorbable marker (e.g., phenol red in a methylcellulose solution or a radiolabeled meal).
Procedure:
-
Fasting: Fast mice overnight with free access to water.
-
Dosing: Administer this compound or vehicle orally.
-
Meal Administration: After a set time (e.g., 30 minutes), administer a test meal containing a non-absorbable marker by gavage.
-
Euthanasia and Stomach Collection: At a predetermined time after the meal (e.g., 20-30 minutes), euthanize the animals and carefully clamp the pylorus and cardia before dissecting out the stomach.
-
Quantification of Marker: Homogenize the stomach contents and measure the amount of the marker remaining in the stomach (e.g., spectrophotometrically for phenol red or by gamma counting for a radiolabeled marker).
-
Data Analysis: Calculate the percentage of gastric emptying for each animal and compare the results between the treated and control groups.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the CCK1 receptor. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies of gastrointestinal function, appetite regulation, and other physiological processes mediated by CCK1R signaling. As with any experimental work, it is recommended to optimize these protocols for specific cell lines, animal models, and laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR146131 |CAS:221671-61-0 Probechem Biochemicals [probechem.com]
- 7. Medchemexpress LLC HY-11077 5mg Medchemexpress, this compound CAS:221671-61-0 | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into human brain–gut peptide cholecystokinin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
Troubleshooting & Optimization
SR 146131 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SR 146131, a potent and selective nonpeptide cholecystokinin 1 (CCK1) receptor agonist.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available, and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][3] It functions as a positive allosteric modulator of the CCK1 receptor.[4] As a CCK1 receptor agonist, it stimulates various intracellular events linked to receptor activation.[1] The CCK1 receptor is a G protein-coupled receptor (GPCR), and its activation by this compound initiates downstream signaling cascades.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[1][5] For in vitro studies, DMSO is the most commonly used solvent. For in vivo applications, stock solutions in DMSO are often further diluted in vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline.[1]
Q3: How should I store this compound powder and its stock solutions?
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1] It is highly recommended to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles.[1][6]
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Incomplete Dissolution.
-
Possible Cause 2: Low Purity of DMSO.
-
Solution: The presence of water in DMSO can significantly impact the solubility of this compound.[1] Always use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.
-
-
Possible Cause 3: Supersaturation.
-
Solution: If you are preparing a solution at a concentration close to its solubility limit, precipitation may occur. Try preparing a slightly more dilute stock solution. Ensure the final concentration in your experimental medium is well below the solubility limit to prevent precipitation upon dilution.
-
-
Possible Cause 4: Incompatibility with Aqueous Buffers.
-
Solution: When diluting a DMSO stock solution into an aqueous buffer for your experiment, the final concentration of DMSO should be kept low (typically <0.5%) to maintain the solubility of this compound and to minimize solvent toxicity to cells. If precipitation occurs upon dilution, consider using a different formulation for aqueous solutions, such as those involving solubilizing agents like SBE-β-CD.[1]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks |
| DMSO | 250 mg/mL (409.73 mM) | Ultrasonic assistance is needed. Use newly opened, hygroscopic DMSO.[1][5] |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Results in a clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; ultrasonic assistance is needed.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Forms a suspended solution; ultrasonic assistance is needed.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 610.16 g/mol ).[1] For 1 mL of a 10 mM solution, you will need 6.1016 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution briefly and then place it in an ultrasonic bath until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C or -20°C.
Protocol 2: Preparation of an In Vivo Dosing Solution in Corn Oil
-
Prepare Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
Dilution: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Homogenization: Mix thoroughly by vortexing to ensure a uniform and clear solution.[1]
Visualizations
References
Technical Support Center: SR 146131 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SR 146131 in their experiments. It includes troubleshooting advice for overcoming inconsistent results, detailed experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable potency (EC₅₀) for this compound across different experiments?
A1: Inconsistent EC₅₀ values for this compound can arise from several factors. One key reason is the phenomenon of functional selectivity or "biased agonism," where a ligand can stabilize different receptor conformations, leading to preferential activation of certain downstream signaling pathways.[1][2] this compound has been shown to act as a full agonist for some pathways (e.g., intracellular calcium release and inositol monophosphate formation in 3T3-hCCK1 cells) and a partial agonist for others (e.g., mitogen-activated protein kinase (MAPK) activation in the same cell line).[3] Therefore, the measured potency is highly dependent on the specific assay readout. Other factors include cell line variability, passage number, and receptor expression levels.[1]
Q2: Can this compound exhibit different agonist activity in different cell lines?
A2: Yes, the cellular context is critical. For example, this compound acts as a full agonist for intracellular calcium release in NIH-3T3 cells expressing the human recombinant CCK1 receptor (3T3-hCCK1).[3] However, in human neuroblastoma cell lines such as CHP212 and IMR32, which endogenously express the CCK1 receptor, it behaves as a partial agonist for both calcium release and inositol monophosphate formation.[3] This highlights the importance of selecting and characterizing the appropriate cell model for your experimental question.
Q3: What are the known off-target effects of this compound?
A3: this compound is a highly selective agonist for the cholecystokinin 1 (CCK1) receptor, with a 300-fold higher selectivity for the CCK1 receptor over the CCK2 receptor.[3] At high concentrations (>1 microM), it has been shown to have minimal effects on cells expressing the human CCK2 receptor.[3] However, as with any small molecule, the possibility of off-target effects at high concentrations cannot be entirely ruled out. It is always advisable to perform counter-screens or use a specific CCK1 receptor antagonist, such as devazepide, to confirm that the observed effects are mediated by the CCK1 receptor.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors, especially with viscous solutions.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and use a consistent seeding protocol.2. Calibrate pipettes regularly and consider using reverse pipetting.3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Low signal-to-background ratio | 1. Low receptor expression in the chosen cell line.2. Inactive ligand due to improper storage or handling.3. Suboptimal assay conditions (e.g., temperature, incubation time). | 1. Use a cell line with higher or induced receptor expression.2. Use a fresh aliquot of this compound and verify its activity with a positive control.3. Optimize assay parameters systematically. |
| Unexpected partial agonism | 1. The specific signaling pathway being measured is one where this compound acts as a partial agonist.2. Receptor desensitization at high ligand concentrations. | 1. Measure multiple downstream signaling events (e.g., calcium flux, cAMP levels, β-arrestin recruitment) to fully characterize the compound's activity.[1]2. Reduce the incubation time with the ligand. |
| No response to this compound | 1. The cell line does not express a functional CCK1 receptor.2. Incorrect assay setup for detecting a Gq-coupled receptor response. | 1. Verify CCK1 receptor expression using techniques like qPCR or western blotting.2. Ensure the assay is designed to measure downstream signals of Gq activation, such as intracellular calcium mobilization.[4] |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various assays.
| Assay | Cell Line | Parameter | Value | Reference |
| [¹²⁵I]-BH-CCK-8S Binding | 3T3-hCCK1 | IC₅₀ | 0.56 nM | [3] |
| Intracellular Calcium Release | 3T3-hCCK1 | EC₅₀ | 1.38 ± 0.06 nM | [3] |
| Inositol Monophosphate Formation | 3T3-hCCK1 | EC₅₀ | 18 ± 4 nM | [3] |
| [¹²⁵I]-BH-CCK-8S Binding | CHO-hCCK2 | IC₅₀ | 162 ± 27 nM | [3] |
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay
This protocol describes a method for measuring the agonist activity of this compound on the CCK1 receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
This compound
-
CCK-8S (as a positive control)
-
Devazepide (as a negative control/antagonist)
-
384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the 3T3-hCCK1 cells into 384-well plates at an optimized density and incubate overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare serial dilutions of this compound, CCK-8S, and devazepide in the assay buffer at a concentration that is 5 times the final desired concentration.
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8) at baseline for a few seconds.
-
The instrument will then add the compound solutions to the cell plate.
-
Continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence from baseline to the peak response.
-
Plot the fluorescence change against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and the positive control.
-
Visualizations
Signaling Pathway of this compound at the CCK1 Receptor
Caption: this compound activates the CCK1 receptor, leading to Gq protein activation.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow to diagnose sources of inconsistent experimental results.
References
Technical Support Center: Optimizing SR 146131 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of SR 146131 in cell culture experiments. The following information is designed to address specific issues and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1] The CCK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to various G proteins, including Gq/11 and Gs, to initiate downstream signaling cascades.[2][3] This activation can lead to intracellular events such as calcium mobilization, inositol phosphate (IP) formation, and activation of the MAPK/ERK pathway.[1]
Q2: What are the typical concentrations of this compound used in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line, the specific biological endpoint being measured, and the expression level of the CCK1 receptor. Based on its in vitro binding affinity, a starting concentration range of 0.1 nM to 100 nM is recommended for initial dose-response experiments. This compound has a reported IC50 value of 0.56 ± 0.10 nM for binding to the human CCK1 receptor.[1]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: In which cell lines can I expect a response to this compound?
A4: A cellular response to this compound is dependent on the expression of the CCK1 receptor. Cell lines endogenously expressing the CCK1 receptor or cell lines that have been engineered to express the receptor (e.g., 3T3-hCCK1 cells) are suitable models.[1] It is crucial to verify CCK1 receptor expression in your chosen cell line before initiating experiments.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response | 1. Low or no CCK1 receptor expression in the cell line.2. Sub-optimal concentration of this compound.3. Inactive this compound due to improper storage or handling.4. Insufficient incubation time. | 1. Confirm CCK1 receptor expression using techniques like qPCR, Western blot, or flow cytometry.2. Perform a dose-response experiment with a wide concentration range (e.g., 0.01 nM to 1 µM) to determine the optimal concentration.3. Prepare a fresh stock solution of this compound and store it properly in aliquots at low temperatures.4. Optimize the incubation time based on the specific assay (e.g., short-term for calcium flux, longer for gene expression). |
| High background signal | 1. Constitutive activity of the CCK1 receptor in the cell line.2. Assay reagents are contributing to the background signal.3. Autofluorescence of this compound (in fluorescence-based assays). | 1. Use a cell line with lower basal CCK1 receptor activity or consider using an inverse agonist to reduce the baseline.2. Run appropriate controls with assay buffer and vehicle (DMSO) alone to identify the source of the background.3. Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay. |
| Inconsistent results between experiments | 1. Variation in cell density or passage number.2. Inaccurate pipetting of this compound dilutions.3. Fluctuation in incubator conditions (temperature, CO2).4. Degradation of this compound in working solutions. | 1. Use cells within a consistent passage number range and ensure uniform cell seeding density.2. Calibrate pipettes regularly and use proper pipetting techniques.3. Monitor and maintain stable incubator conditions.4. Prepare fresh working dilutions of this compound for each experiment. |
| Cell death or cytotoxicity observed | 1. This compound concentration is too high.2. High concentration of DMSO in the final culture medium.3. Contamination of cell culture. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your cell line.2. Ensure the final DMSO concentration does not exceed 0.1%.3. Regularly check for and address any microbial contamination in your cell cultures. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| CCK1 Receptor Binding (IC50) | 0.56 ± 0.10 nM | 3T3-hCCK1 | [1] |
| CCK2 Receptor Binding (IC50) | 162 ± 27 nM | CHO-hCCK2 | [1] |
| Intracellular Calcium Release | Full Agonist | 3T3-hCCK1 | [1] |
| IP1 Formation | Full Agonist | 3T3-hCCK1 | [1] |
| MAPK Activation | Partial Agonist | 3T3-hCCK1 | [1] |
| Gene Expression | Partial Agonist | 3T3-hCCK1 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature.
-
Aseptically weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into small, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture wells is below 0.1%.
-
Protocol 2: Dose-Response Determination using a Calcium Mobilization Assay
Materials:
-
Cells expressing the CCK1 receptor
-
96-well black, clear-bottom tissue culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
This compound working solutions
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed the CCK1 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C and 5% CO2 overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound working solutions at various concentrations into the wells.
-
Continue to record the fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
Caption: CCK1 Receptor Signaling Pathways Activated by this compound.
Caption: Experimental Workflow for a Calcium Mobilization Assay with this compound.
Caption: Troubleshooting Logic for this compound Cell Culture Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
SR 146131 stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of SR 146131 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A: It is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 250 mg/mL (409.73 mM), though ultrasonic assistance may be necessary for complete dissolution.[1][2] For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1][3][4]
Q3: Can I prepare this compound solutions in solvents other than DMSO?
A: While DMSO is the primary recommended solvent for initial stock solutions, this compound can be prepared in other solvent systems for experimental use. For in vivo studies, protocols involving co-solvents such as PEG300, Tween-80, saline, and corn oil have been reported, though these may result in suspensions rather than clear solutions.[1] It is crucial to verify the solubility and stability in your specific experimental buffer or solvent system.
Q4: Is this compound sensitive to light or oxygen?
Data Summary
Table 1: Solubility of this compound
| Solvent/System | Concentration | Notes |
| DMSO | 250 mg/mL (409.73 mM) | Ultrasonic assistance may be required.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Suspended solution; ultrasonic assistance needed.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Suspended solution; ultrasonic assistance needed.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Clear solution.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage | - Exceeded solubility limit- Temperature fluctuations | - Gently warm the solution and sonicate to redissolve.- Ensure proper storage temperature is maintained.- Consider preparing a more dilute stock solution. |
| Inconsistent experimental results | - Compound degradation- Improper storage- Repeated freeze-thaw cycles | - Prepare fresh stock solutions from solid compound.- Aliquot stock solutions to minimize freeze-thaw cycles.- Verify storage conditions of both solid and solution forms. |
| Cloudiness or precipitation when diluting in aqueous buffer | - Low aqueous solubility | - Increase the percentage of organic co-solvent (e.g., DMSO) if tolerated by the experimental system.- Use a surfactant or other solubilizing agent.- Prepare a fresh, more dilute stock solution for direct dilution. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 610.16 g/mol ). For 1 mL of a 10 mM solution, 6.1 mg is needed.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.
-
Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. Visually inspect for any undissolved particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials. Store immediately at -80°C or -20°C.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound stability.
References
Unexpected behavioral side effects of SR 146131
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SR 146131, a potent and specific cholecystokinin-1 (CCK1) receptor agonist. The following information is intended to address potential unexpected behavioral side effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected behavioral effect of this compound?
A1: The primary and most well-documented behavioral effect of this compound, as a CCK1 receptor agonist, is the reduction of food intake and the promotion of satiety.[1][2][3][4][5] This is due to the activation of CCK1 receptors, which are involved in the physiological signaling cascade that regulates appetite.
Q2: Are there any potential unexpected behavioral side effects associated with this compound administration?
A2: While the primary role of CCK1 receptor activation is in satiety, the widespread distribution of these receptors in the brain suggests the potential for other behavioral effects.[6] Researchers should be aware of the possibility of observing anxiogenic-like behaviors or changes in motivation and reward-related activities, although these effects are more commonly associated with CCK2 receptor agonists.[7][8][9]
Q3: How does the mechanism of action of this compound differ from agonists that target CCK2 receptors?
A3: this compound is a highly potent and specific agonist for the CCK1 receptor.[10] This specificity is crucial, as the two main cholecystokinin receptor subtypes, CCK1 and CCK2, mediate different behavioral responses. CCK1 receptor activation is predominantly linked to satiety, while CCK2 receptor activation is more strongly implicated in anxiety and panic-like behaviors.[7][8][9][11][12][13]
Q4: Can this compound impact dopamine-related behaviors?
A4: There is evidence suggesting an interaction between the CCK system and dopamine pathways.[14] The strategic location of CCK1 receptors in mesolimbic structures could lead to complex interactions with dopamine neurotransmission, potentially affecting motivation and emotional states.[6][8] Therefore, it is plausible that high doses or chronic administration of this compound could indirectly influence dopamine-related behaviors.
Troubleshooting Guides
Issue 1: Observing Anxiogenic-Like Behaviors
Potential Cause: While less common for a CCK1 agonist, high doses of this compound might lead to off-target effects or downstream signaling that influences anxiety-related circuits.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the anxiogenic-like effects are dose-dependent. It is possible that lower doses will retain the desired effect on satiety without inducing anxiety.
-
Behavioral Assay Selection: Utilize a battery of anxiety-related behavioral assays (e.g., elevated plus maze, open field test, light-dark box) to confirm and characterize the anxiogenic-like phenotype.
-
Control Experiments: Include a positive control for anxiety (e.g., a known anxiogenic compound) and a vehicle control to ensure the observed effects are specific to this compound.
-
Receptor Specificity: To confirm the involvement of the CCK1 receptor, pre-treat with a specific CCK1 receptor antagonist before this compound administration. If the anxiogenic-like behavior is blocked, it suggests a CCK1 receptor-mediated effect.
Issue 2: Alterations in Motivational and Reward-Related Behaviors
Potential Cause: The interaction between CCK1 receptors and the mesolimbic dopamine system may lead to changes in motivation and the rewarding properties of natural or artificial stimuli.
Troubleshooting Steps:
-
Operant Conditioning Paradigms: Employ operant conditioning tasks (e.g., fixed ratio, progressive ratio) to assess the impact of this compound on motivation to work for a reward.
-
Conditioned Place Preference/Aversion: Use conditioned place preference or aversion tests to determine if this compound has rewarding or aversive properties on its own.
-
Microdialysis: In animal models, consider in vivo microdialysis to measure dopamine levels in key brain regions like the nucleus accumbens following this compound administration.
-
Temporal Analysis: Investigate the time course of any observed effects on motivation. Are they acute and transient, or do they persist with chronic administration?
Data Presentation
Table 1: Summary of Potential Behavioral Effects of CCK Receptor Agonists
| Receptor Subtype | Primary Behavioral Effect | Potential "Unexpected" Side Effects (for this compound) | Supporting Evidence |
| CCK1 (Target of this compound) | Satiety, reduced food intake | Anxiogenic-like behaviors, altered motivation | [1][2][3][5] |
| CCK2 | Anxiety, panic-like responses | N/A | [7][8][9][11][13] |
Experimental Protocols
Protocol 1: Assessing Anxiogenic-Like Effects using the Elevated Plus Maze
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Animals: Rodents (rats or mice) are commonly used.
-
Procedure: a. Administer this compound or vehicle control intraperitoneally (i.p.) or via the desired route. b. After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a 5-minute session. d. Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: A decrease in the time spent in and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Protocol 2: Investigating Motivational Effects using a Progressive Ratio Task
-
Apparatus: An operant chamber equipped with a lever and a dispenser for food or liquid reward.
-
Animals: Food or water-restricted rodents.
-
Procedure: a. Train the animals to press a lever for a reward on a fixed ratio schedule (e.g., FR1, one press = one reward). b. Once the behavior is acquired, switch to a progressive ratio schedule, where the number of presses required for each subsequent reward increases. c. Administer this compound or vehicle control before the test session. d. The "breakpoint" is the highest number of lever presses an animal is willing to make for a single reward and is used as a measure of motivation.
-
Data Analysis: A significant decrease in the breakpoint after this compound administration would suggest a reduction in motivation.
Visualizations
Caption: Simplified signaling pathway of this compound via the CCK1 receptor.
Caption: Workflow for investigating behavioral side effects of this compound.
References
- 1. Behavioral effects of AR-R 15849, a highly selective CCK-A agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective CCK receptor agonists on food intake after central or peripheral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics [frontiersin.org]
- 6. The unappreciated roles of the cholecystokinin receptor CCK(1) in brain functioning | Semantic Scholar [semanticscholar.org]
- 7. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study of induced effects by selective CCKB agonists cholecystokinin in the nociception and behavior in rodents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The agonist this compound and the antagonist SR 27897 occupy different sites on the human CCK(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiogenic effects of the CCK(B) agonist pentagastrin in humans and dose-dependent increase in plasma C-peptide levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
How to prevent SR 146131 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of SR 146131 to prevent its degradation and ensure experimental success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in a question-and-answer format.
Question: I am observing lower than expected potency or inconsistent results in my experiments with this compound. What could be the cause?
Answer: Inconsistent results or reduced potency can stem from the degradation of this compound. Several factors could contribute to this:
-
Improper Storage: The compound may not have been stored under the recommended conditions.
-
Solution Instability: The prepared solution of this compound may have degraded over time or due to improper storage.
-
Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation.[1][2]
-
Inappropriate Solvent: The solvent used may not be suitable for long-term stability.
-
Contamination: The stock solution or experimental preparations may be contaminated.
To troubleshoot, it is recommended to prepare a fresh stock solution from a new vial of this compound, strictly adhering to the recommended storage and handling protocols.
Question: My this compound solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation indicates that the compound is no longer fully dissolved, which can affect the accuracy of your experimental concentrations. This could be due to:
-
Low Solubility: The concentration of your solution may exceed the solubility of this compound in the chosen solvent.
-
Temperature Effects: The solubility of the compound can decrease at lower temperatures.
-
Solvent Evaporation: Partial evaporation of the solvent will increase the concentration of the compound, potentially leading to precipitation.
If you observe precipitation, gently warm the solution and vortex to try and redissolve the compound. If this is unsuccessful, it is best to discard the solution and prepare a fresh one at a concentration known to be soluble in your chosen solvent system.
Question: How can I be sure that the this compound I am using is not degraded?
Answer: While visual inspection can sometimes indicate a problem (e.g., color change, precipitation), chemical degradation is often not visible. To confirm the integrity of your this compound, you can:
-
Run a Quality Control Experiment: Use a well-established, sensitive bioassay to test the activity of your current stock against a new, freshly prepared stock.
-
Analytical Chemistry: If available, techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to assess the purity of the compound and detect the presence of degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and dark place. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1] Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2]
Q3: For how long are stock solutions of this compound stable?
A3: When stored at -80°C, stock solutions are stable for up to 2 years. When stored at -20°C, they are stable for up to 1 year.[1]
Q4: What solvents are recommended for preparing this compound solutions for in vivo experiments?
A4: For in vivo studies, this compound can be formulated in various vehicles depending on the route of administration. A common method involves first dissolving the compound in DMSO and then diluting it with other vehicles such as:
-
A mixture of PEG300, Tween-80, and saline.
-
A solution of 20% SBE-β-CD in saline.
-
Corn oil.[1]
It is crucial to ensure the final concentration of DMSO is low and compatible with the experimental model.
Q5: Is this compound sensitive to light or air?
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability of this compound.
| Form | Storage Temperature | Storage Duration |
| Solid | Room Temperature | Short-term |
| -20°C | Long-term | |
| -80°C | Long-term | |
| Stock Solution | -20°C | 1 year[1] |
| -80°C | 2 years[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is 610.16 g/mol ), weigh out 6.10 mg of the compound.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For 6.10 mg, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Dosing Solution for In Vivo Oral Administration
This protocol yields a suspended solution of 2.08 mg/mL.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for 1 mL of dosing solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
The final solution should be prepared fresh before each experiment.
-
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Interpreting Biphasic Dose-Response to SR 146131
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering a biphasic dose-response to the CCK1 receptor agonist, SR 146131.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available, and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2] As a CCK1 receptor agonist, it mimics the action of the endogenous ligand, cholecystokinin (CCK), to initiate downstream signaling cascades. The CCK1 receptor is a G protein-coupled receptor (GPCR), and its activation by this compound is linked to G protein signaling pathways.[1]
Q2: We are observing a biphasic or "U-shaped" dose-response curve with this compound in our assay. What could be the cause?
A biphasic dose-response, also known as a non-monotonic dose-response, is characterized by a stimulatory or inhibitory effect at low doses, which diminishes or reverses at higher doses. Several mechanisms can lead to this observation with a compound like this compound:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense stimulation of the CCK1 receptor by this compound can trigger cellular mechanisms that lead to receptor desensitization (uncoupling from G proteins) or downregulation (internalization and degradation of receptors). This would reduce the overall signaling output at higher agonist concentrations, leading to a descending limb on the dose-response curve.
-
Activation of Opposing Signaling Pathways: The CCK1 receptor can couple to multiple downstream signaling pathways. It is possible that at low concentrations, this compound preferentially activates a primary, stimulatory pathway (e.g., Gq-mediated PLC activation and calcium mobilization). At higher concentrations, it may begin to engage a secondary, inhibitory pathway (e.g., activation of a pathway that counteracts the primary signal), resulting in a net decrease in the measured response.
-
Off-Target Effects: While this compound is selective for the CCK1 receptor, at very high concentrations it may exhibit binding to other receptors or targets, including the CCK2 receptor, which could initiate distinct or opposing cellular responses.[2]
-
Cellular Toxicity: High concentrations of any compound can induce cellular stress or toxicity, leading to a decrease in the measured physiological response, which could be misinterpreted as a biphasic effect.
Q3: How can we experimentally distinguish between these potential causes?
-
To investigate receptor desensitization , you can perform time-course experiments and measure receptor expression levels at the cell surface after exposure to varying concentrations of this compound.
-
To explore the activation of opposing pathways , measure multiple downstream signaling readouts simultaneously (e.g., intracellular calcium, cAMP levels, and MAPK/ERK phosphorylation).
-
To assess off-target effects , use a selective CCK1 receptor antagonist in conjunction with this compound. If the biphasic effect is mediated by the CCK1 receptor, the antagonist should block both the ascending and descending portions of the curve.
-
To rule out cellular toxicity , perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary functional assay, using the same concentrations of this compound.
Troubleshooting Guide
Issue: A biphasic dose-response curve is observed for this compound in our cellular assay.
This guide provides a logical workflow to investigate and understand the underlying cause of an unexpected biphasic dose-response.
Caption: Troubleshooting workflow for a biphasic dose-response.
Data Presentation
The following tables summarize the reported in vitro and in vivo activities of this compound. These values can serve as a reference for expected potency.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Radioligand Binding | 3T3-hCCK1 cell membranes | IC50 | 0.56 ± 0.10 nM | [2] |
| Radioligand Binding | CHO-hCCK2 membranes | IC50 | 162 ± 27 nM | [2] |
| Functional Assay | Various cell types | Agonist Activity | Full or partial agonist depending on endpoint | [2] |
Table 2: In Vivo Activity of this compound
| Model | Endpoint | Parameter | Value | Reference |
| Mice | Gastric Emptying Inhibition | ED50 | 66 µg/kg p.o. | [2] |
| Mice | Gallbladder Emptying Inhibition | ED50 | 2.7 µg/kg p.o. | [2] |
| Fasted Rats | Food Intake Reduction | Effective Dose | from 0.1 mg/kg p.o. | [2] |
| Mice | Locomotor Activity Reduction | Effective Dose | from 0.3 mg/kg p.o. | [2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the activation of the Gq pathway, a primary signaling route for the CCK1 receptor.
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol 2: ERK Phosphorylation (MAPK) Assay
This protocol assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, another downstream target of CCK1 receptor signaling.
-
Cell Culture and Starvation: Plate CCK1 receptor-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-18 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a predetermined time (e.g., 5-15 minutes). Include a positive control (e.g., EGF) and a vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Plot the normalized p-ERK levels against the concentration of this compound to generate a dose-response curve.
-
Signaling Pathway Visualization
The following diagram illustrates the primary signaling pathway activated by this compound through the CCK1 receptor. A potential secondary or opposing pathway is also hypothesized, which could contribute to a biphasic response at high agonist concentrations.
Caption: CCK1 receptor signaling and potential biphasic mechanisms.
References
Technical Support Center: SR 146131 Vehicle Control Selection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting an appropriate vehicle for the cholecystokinin subtype 1 (CCK1) receptor agonist, SR 146131. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of in vivo and in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical?
A1: this compound is a potent, selective, and non-peptide agonist for the CCK1 receptor. It is a hydrophobic small molecule, meaning it has low solubility in aqueous solutions like saline. Proper vehicle selection is crucial to dissolve or suspend this compound effectively, ensuring accurate dosing and bioavailability in experimental models. An inappropriate vehicle can lead to precipitation of the compound, inaccurate results, and potential toxicity.
Q2: What are the known solvent properties of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 250 mg/mL.[1] It is important to use newly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1]
Q3: What are some established vehicle formulations for this compound for in vivo use?
A3: Several vehicle formulations have been successfully used for this compound in animal studies. The choice of vehicle will depend on the desired route of administration (e.g., oral, intraperitoneal) and the target concentration. Three common formulations are:
-
DMSO and Corn Oil: A mixture of 10% DMSO and 90% corn oil has been used to create a clear solution with a solubility of at least 2.08 mg/mL.[1]
-
Aqueous Suspension with Co-solvents: A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline results in a suspended solution with a solubility of 2.08 mg/mL.[1]
-
Aqueous Suspension with a Solubilizing Excipient: A mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) also yields a suspended solution with a solubility of 2.08 mg/mL.[1]
Q4: What are the potential side effects of the vehicle components themselves?
A4: It is essential to include a vehicle-only control group in your experiments to account for any biological effects of the vehicle.
-
DMSO: Can have biological effects and may cause toxicity at higher concentrations.[2][3] For in vivo studies, it is advisable to keep the final concentration of DMSO as low as possible.
-
PEG300 and Tween-80: These are generally well-tolerated but can cause irritation or other toxic effects at high concentrations, particularly with certain routes of administration.
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): This is a modified cyclodextrin designed to improve the solubility of poorly water-soluble drugs and is generally considered safe with low toxicity.[4][5]
-
Corn Oil: Typically used for oral or subcutaneous administration and is generally considered biologically inert.
Data Summary: this compound Vehicle Formulations
| Vehicle Composition | Formulation Type | Reported Solubility | Route of Administration | Reference |
| 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.08 mg/mL | Oral, Intraperitoneal | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspended Solution | 2.08 mg/mL | Oral, Intraperitoneal | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Suspended Solution | 2.08 mg/mL | Oral, Intraperitoneal | [1] |
Experimental Protocols
Protocol 1: Vehicle Suitability Test for this compound
Objective: To determine the optimal vehicle for this compound based on solubility and stability for a specific experimental need.
Methodology:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Prepare the candidate vehicle formulations as described in the table above.
-
Add the this compound stock solution to each vehicle to achieve the desired final concentration. For example, to make a 1 mL working solution of 2.08 mg/mL from a 20.8 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.
-
Mix thoroughly using a vortex mixer. Use sonication if necessary to aid dissolution, particularly for the suspended solutions.
-
Visually inspect the solutions for any signs of precipitation immediately after preparation and after a set period (e.g., 1, 4, and 24 hours) at room temperature and at the intended storage temperature.
-
(Optional) Quantify the concentration of this compound in the supernatant after centrifugation using a validated analytical method (e.g., HPLC) to assess solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon mixing with vehicle | - The concentration of this compound exceeds its solubility in the chosen vehicle.- The DMSO used was not anhydrous. | - Lower the final concentration of this compound.- Try a different vehicle formulation.- Ensure you are using a fresh, unopened bottle of anhydrous DMSO.- Increase the proportion of the co-solvent (e.g., DMSO) if tolerated by the experimental model. |
| Cloudiness or phase separation over time | - The formulation is not stable at the storage temperature.- The components of the vehicle are interacting and causing the drug to fall out of solution. | - Prepare fresh solutions immediately before each experiment.- Store the solution at a different temperature (e.g., 4°C), but re-evaluate for precipitation before use.- Consider a different vehicle that provides better stability. |
| Inconsistent experimental results | - Inhomogeneous suspension leading to inaccurate dosing.- Degradation of this compound in the vehicle. | - Ensure the suspended solution is thoroughly mixed (vortexed) immediately before each administration.- Perform a stability study of this compound in the chosen vehicle over the time course of your experiment.- Prepare fresh formulations for each experiment. |
Visualizations
Caption: Workflow for selecting a suitable vehicle for this compound.
Caption: Troubleshooting guide for this compound vehicle formulation issues.
References
Technical Support Center: Troubleshooting In Vivo Delivery of SR 146131
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin subtype 1 (CCK1) receptor. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent and selective agonist for the human CCK1 receptor. Upon binding, it activates the CCK1 receptor, which is a G protein-coupled receptor (GPCR). This activation stimulates various intracellular signaling pathways, primarily through Gq and Gs proteins. The Gq pathway activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These signaling cascades are involved in various physiological processes, including the regulation of appetite and gastric emptying.
Q2: What are the main challenges in delivering this compound in vivo?
Like many small molecules developed in drug discovery programs, this compound is likely to be a poorly water-soluble compound. This presents a significant hurdle for in vivo administration, as it can lead to:
-
Poor bioavailability: The compound may not be efficiently absorbed into the systemic circulation, leading to suboptimal therapeutic concentrations at the target site.
-
Precipitation upon injection: If not properly formulated, the compound can precipitate out of solution when introduced into an aqueous physiological environment, leading to inaccurate dosing and potential local irritation or toxicity.
-
Inconsistent results: Poor solubility can contribute to high variability in experimental outcomes.
Q3: What are the recommended routes of administration for this compound in animal models?
This compound has been shown to be orally active in various animal models. However, for preclinical studies requiring precise dose control and rapid onset of action, intraperitoneal (IP) injection is a common route. It is important to note that IP injections can be unreliable, with a risk of misinjection into the gut or adipose tissue.
Troubleshooting In Vivo Delivery of this compound
Formulation and Solubility Issues
Q4: My this compound is precipitating when I dilute my DMSO stock solution with saline for intraperitoneal injection. What should I do?
This is a common issue with poorly soluble compounds. Here are several strategies to address this:
-
Optimize the Co-solvent System: While Dimethyl Sulfoxide (DMSO) is a powerful solvent, using it at high concentrations can be toxic to animals. It is recommended to keep the final DMSO concentration in the injection volume to a minimum, ideally below 10% (v/v). You can explore using a co-solvent system. A common formulation for in vivo studies is a mixture of DMSO, PEG 400, Tween 80, and saline.
-
Stepwise Dilution: Instead of directly adding the DMSO stock to a large volume of saline, try a stepwise dilution. For example, first, dilute the DMSO stock with a small volume of PEG 400, then add Tween 80, and finally, bring it to the final volume with saline while vortexing.
-
Sonication: After preparing the formulation, brief sonication in a water bath can help to dissolve any small precipitates and create a more uniform suspension.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Although less common for IP injections, for other routes, you could investigate the effect of pH on this compound solubility and adjust your vehicle accordingly, ensuring the final pH is physiologically compatible.
Quantitative Data: Recommended Oral Doses of this compound
The following table summarizes the effective oral doses of this compound reported in various animal models. Note that these are for oral administration and may need to be adjusted for parenteral routes.
| Animal Model | Effective Oral Dose Range | Observed Effect | Reference |
| Mice | 66 µg/kg - 2.7 µg/kg (ED50) | Inhibition of gastric and gallbladder emptying | |
| Rats (fasted) | Starting from 0.1 mg/kg | Reduction of food intake | |
| Rats (non-fasted, NPY-stimulated) | Starting from 0.3 mg/kg | Reduction of food intake | |
| Gerbils (fasted) | Starting from 0.1 mg/kg | Reduction of food intake | |
| Marmosets (restricted diet) | Starting from 3 mg/kg | Reduction of food intake |
Intraperitoneal Injection Technique and Complications
Q5: I am observing signs of distress in my mice after intraperitoneal injection of the this compound formulation. What could be the cause?
Post-injection distress can be due to several factors:
-
Vehicle Toxicity: The vehicle itself, especially if it contains a high percentage of DMSO or other organic solvents, can cause pain, inflammation, or peritonitis. It is crucial to include a vehicle-only control group in your experiment to differentiate the effects of the vehicle from the effects of this compound.
-
Improper Injection Technique: Incorrect needle placement can lead to the injection of the substance into an organ (e.g., cecum, bladder) or muscle tissue, causing pain and injury. Ensure you are using the correct technique, injecting into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Compound Irritation: The formulation itself, even if the vehicle is well-tolerated, might be irritating to the peritoneum.
-
Solution Temperature: Injecting a cold solution can cause discomfort to the animal. It is good practice to warm the solution to room temperature before injection.
Q6: How can I improve the reliability and safety of my intraperitoneal injections?
To improve your IP injection technique and minimize complications, consider the following:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement during the injection.
-
Correct Needle Size and Angle: Use an appropriate needle gauge (e.g., 25-27g for mice) and insert the needle at a 30-40 degree angle to the abdominal wall.
-
Aspiration: After inserting the needle, gently pull back on the plunger to ensure you have not entered a blood vessel or organ. If you see blood or a yellowish fluid, withdraw the needle and inject at a different site with a fresh needle and syringe.
-
Limit Injection Volume: The volume of the injection should be kept to a minimum and not exceed recommended guidelines (e.g., < 10 ml/kg for mice).
Experimental Protocols
Recommended Protocol for Intraperitoneal Formulation of this compound
This is a general protocol based on best practices for formulating poorly soluble compounds for in vivo studies. It should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Gentle warming or vortexing may be required to fully dissolve the compound.
-
Prepare Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Formulate Dosing Solution:
-
Start with the required volume of DMSO.
-
Add the appropriate amount of this compound from the stock solution to the DMSO.
-
Add the PEG 400 and vortex thoroughly.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation.
-
-
Final Preparation: Ensure the final solution is clear and free of precipitates. If necessary, briefly sonicate the solution in a water bath. The final concentration of DMSO should be as low as possible, ideally below 10%.
Always include a vehicle-only control group in your experiments.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the CCK1 receptor, initiating Gq and Gs signaling cascades.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
Variability in SR 146131 potency across batches
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SR 146131, a potent and selective nonpeptide agonist of the cholecystokinin 1 (CCK1) receptor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues, with a focus on ensuring experimental consistency and addressing potential variability in potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available, and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2] The CCK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety.[3]
Q2: I am observing inconsistent potency (IC50/EC50 values) for this compound between experiments. What are the potential causes?
Inconsistent potency values can stem from several factors, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.
-
Compound Integrity and Handling:
-
Batch-to-Batch Variability: Although not specifically documented for this compound, batch-to-batch variation in purity, isomeric composition, or the presence of trace impurities can significantly impact potency.[4][5] It is crucial to obtain a certificate of analysis (CoA) for each new batch and, if possible, qualify each new batch with a standard functional assay.
-
Storage and Stability: Improper storage of this compound can lead to degradation. It is typically recommended to store the compound as a solid at -20°C or -80°C.[1] Stock solutions in solvents like DMSO should also be stored at low temperatures and undergo a limited number of freeze-thaw cycles.
-
Solubility: Poor solubility of this compound in your assay buffer can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into the aqueous assay buffer.
-
-
Experimental Conditions:
-
Cell-Based Assays: Variations in cell passage number, cell density, and overall cell health can significantly affect the cellular response to this compound.
-
Assay Reagents: The quality and consistency of reagents, including media, serum, and buffer components, can influence assay outcomes.
-
Incubation Times and Temperatures: Deviations from the optimized protocol for incubation times and temperatures can introduce variability.
-
-
Data Analysis:
-
Curve Fitting: Inappropriate curve fitting models or data normalization can lead to inaccurate IC50/EC50 calculations.
-
Q3: My dose-response curve for this compound is not sigmoidal. What should I investigate?
A non-sigmoidal dose-response curve can be indicative of several issues:
-
Compound Precipitation: At higher concentrations, this compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect.
-
Off-Target Effects: At very high concentrations, the compound might exhibit off-target effects that can result in a complex, non-sigmoidal curve.
-
Cytotoxicity: In cell-based assays, high concentrations of this compound could be causing cytotoxicity, which can interfere with the assay readout and distort the dose-response curve.
Troubleshooting Guide: Investigating Variability in this compound Potency
This guide provides a systematic approach to troubleshooting inconsistent results in your experiments with this compound.
Step 1: Verify Compound Integrity and Handling
-
Review Certificate of Analysis (CoA): For each new batch of this compound, carefully review the CoA for purity and any other specified quality control parameters.
-
Assess Solubility: Visually inspect your stock and working solutions for any signs of precipitation. Consider performing a solubility test in your assay buffer.
-
Standardize Aliquoting and Storage: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Store all aliquots at the recommended temperature.
Step 2: Standardize Experimental Procedures
-
Cell Culture Best Practices:
-
Use cells within a consistent and narrow passage number range.
-
Ensure consistent cell seeding density and confluency at the time of the assay.
-
Regularly test for mycoplasma contamination.
-
-
Assay Protocol Adherence:
-
Use calibrated pipettes and ensure accurate serial dilutions.
-
Maintain consistent incubation times, temperatures, and CO2 levels.
-
Include appropriate positive and negative controls in every experiment. A known CCK1 receptor agonist can serve as a positive control.
-
Step 3: Qualify New Batches of this compound
Before initiating a large-scale study with a new batch of this compound, it is highly recommended to perform a head-to-head comparison with a previous, well-characterized batch.
-
Side-by-Side Potency Determination: Run a full dose-response curve for both the new and old batches in the same experiment.
-
Acceptance Criteria: Establish acceptable criteria for the relative potency of the new batch compared to the reference batch (e.g., within a 2-fold difference in EC50).
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo potency of this compound from various sources. Note that experimental conditions can influence these values.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.56 ± 0.10 nM | Human (3T3-hCCK1 cells) | [125I]-BH-CCK-8S Binding | [1][2] |
| IC50 | 162 ± 27 nM | Human (CHO-hCCK2 cells) | Radioligand Binding | [1][2] |
| EC50 | 1.38 ± 0.06 nM | Human (3T3-hCCK1 cells) | Intracellular Calcium Release | |
| EC50 | 18 ± 4 nM | Human (3T3-hCCK1 cells) | Inositol Monophosphate Formation | |
| ED50 | 66 µg/kg p.o. | Mouse | Gastric Emptying Inhibition | [1] |
| ED50 | 2.7 µg/kg p.o. | Mouse | Gallbladder Emptying Inhibition | [1] |
Experimental Protocols
A. CCK1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the CCK1 receptor.
Materials:
-
Membranes from cells expressing the human CCK1 receptor (e.g., 1321N1-hCCK1R).[6]
-
Radioligand: [125I]Bolton-Hunter labeled sulfated cholecystokinin octapeptide ([125I]BH-CCK-8S).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
This compound and a non-labeled CCK agonist (for non-specific binding).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand (at a concentration near its Kd), and 50 µL of the this compound dilution.
-
For total binding, add 50 µL of binding buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of an unlabeled CCK agonist.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value.
B. Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound by quantifying its ability to induce intracellular calcium release.
Materials:
-
A cell line stably expressing the human CCK1 receptor (e.g., CHO-K1 or HEK293).[7][8]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound.
-
A fluorescence plate reader with an injection system.[9]
-
Black, clear-bottom 96- or 384-well plates.
Procedure:
-
Seed the CCK1 receptor-expressing cells into the microplate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.[7]
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the this compound dilutions into the respective wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-2 minutes.
-
The peak fluorescence intensity is used to determine the response.
-
Analyze the dose-response data using non-linear regression to calculate the EC50 value.
C. Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional potency (EC50) of this compound by quantifying the accumulation of inositol phosphates, a downstream second messenger of CCK1 receptor activation.
Materials:
-
A cell line stably expressing the human CCK1 receptor.
-
[3H]-myo-inositol or a commercially available IP-One HTRF assay kit.[10]
-
Stimulation Buffer, often containing LiCl to inhibit inositol monophosphatase.[10]
-
This compound.
-
Scintillation counter or HTRF-compatible plate reader.
Procedure (using a commercial HTRF kit):
-
Seed the CCK1 receptor-expressing cells into a 96- or 384-well plate and culture overnight.
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C.[10]
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[10]
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the ratio of the two emission wavelengths and analyze the dose-response data to determine the EC50 value.
Visualizations
Caption: this compound signaling cascade via the CCK1 receptor.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of SR 146131 and Cholecystokinin (CCK-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic compound SR 146131 and the endogenous peptide cholecystokinin-8 (CCK-8). The following sections present a comprehensive overview of their respective mechanisms of action, signaling pathways, and physiological effects, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in regulating various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main G protein-coupled receptors: the CCK1 receptor (formerly known as CCK-A) and the CCK2 receptor (formerly known as CCK-B). Cholecystokinin-8 (CCK-8), a sulfated octapeptide, is a major biologically active form of CCK and acts as a non-selective agonist for both CCK1 and CCK2 receptors.[1]
In contrast, this compound is a potent, orally active, and selective non-peptide agonist for the CCK1 receptor.[2][3] Its selectivity for the CCK1 receptor makes it a valuable pharmacological tool for elucidating the specific functions of this receptor subtype and a potential therapeutic agent for conditions where selective CCK1 receptor activation is desired, such as in the management of eating and motor disorders.[3]
Mechanism of Action and Signaling Pathways
Both CCK-8 and this compound initiate their effects by binding to and activating CCK receptors. The CCK1 receptor, the primary target of this compound, is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).[3] This increase in intracellular calcium is a key event in mediating many of the physiological effects of CCK1 receptor activation.
CCK-8, being a non-selective agonist, can activate both CCK1 and CCK2 receptors. The CCK2 receptor also couples to Gq and initiates a similar signaling cascade.[1] The key distinction lies in the receptor selectivity, with this compound's effects being mediated exclusively through the CCK1 receptor.[5]
References
- 1. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CCK receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CCK1 Receptor Agonists: SR 146131 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cholecystokinin-1 (CCK1) receptor agonist SR 146131 with another prominent agonist, A-71623. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo pharmacological data for this compound and A-71623. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | A-71623 | Reference Compound |
| Binding Affinity | |||
| IC50 (hCCK1R) | 0.56 ± 0.10 nM[1] | 3.7 nM (guinea pig pancreas) | CCK-8 (Ki ≈ 0.6-1 nM) |
| IC50 (CCK2R) | 162 ± 27 nM[2] | 4500 nM (cerebral cortex) | |
| In Vitro Potency | |||
| EC50 (Ca2+ Release) | 1.38 ± 0.06 nM[1] | Full agonist activity reported | CCK-8 |
| EC50 (IP1 Formation) | 18 ± 4 nM[1] | Full agonist activity reported | CCK-8 |
| In Vitro Efficacy | |||
| Ca2+ Release | Full agonist[1] | Full agonist | Full agonist |
| IP1 Formation | Full agonist[1] | Full agonist | Full agonist |
| MAPK Activation | Partial agonist[1] | Not explicitly stated | Full agonist |
| In Vivo Efficacy | |||
| Inhibition of Gastric Emptying (ED50, p.o., mice) | 66 µg/kg[3] | - | - |
| Inhibition of Gallbladder Emptying (ED50, p.o., mice) | 2.7 µg/kg[3] | - | - |
| Reduction of Food Intake | Effective from 0.1 mg/kg (p.o., rats)[3] | Suppresses food intake | CCK-8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may vary between individual studies.
Radioligand Binding Assay
This assay measures the affinity of a compound for the CCK1 receptor by assessing its ability to displace a radiolabeled ligand.
Workflow:
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - this compound | Cas# 221671-61-0 [glpbio.cn]
- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization [pubmed.ncbi.nlm.nih.gov]
Validating SR 146131 in CCK1 Receptor Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison: SR 146131 and Alternative CCK1 Receptor Ligands
The validation of this compound as a selective CCK1 receptor agonist hinges on demonstrating that its physiological effects are absent in animals lacking the CCK1 receptor. The following table summarizes the expected outcomes of this compound administration in wild-type versus CCK1 receptor knockout mice, based on its known pharmacological profile.
| Parameter | This compound in Wild-Type Mice | Expected Outcome of this compound in CCK1 Receptor Knockout Mice | Rationale |
| Food Intake | Dose-dependent reduction | No significant change | The satiating effect of CCK1 receptor agonists is mediated through the CCK1 receptor. |
| Gastric Emptying | Inhibition | No significant change | CCK1 receptor activation slows gastric emptying. |
| Gallbladder Contraction | Stimulation | No significant change | CCK1 receptors on gallbladder smooth muscle mediate contraction. |
| Pancreatic Enzyme Secretion | Stimulation | No significant change | The CCK1 receptor is the primary mediator of CCK-stimulated pancreatic enzyme release. |
For further context, the following table compares this compound with other commonly used CCK1 receptor modulators.
| Compound | Class | Selectivity | Key Characteristics |
| This compound | Agonist | Highly selective for CCK1 over CCK2 receptors | Potent, orally active, non-peptide agonist. |
| Cholecystokinin (CCK-8) | Agonist | Binds to both CCK1 and CCK2 receptors | Endogenous peptide hormone, potent but with a short half-life. |
| Devazepide | Antagonist | Selective for CCK1 over CCK2 receptors | Potent, non-peptide antagonist used to block CCK1 receptor effects. |
| SR 27897B | Antagonist | Highly selective for CCK1 over CCK2 receptors | Potent, non-peptide antagonist shown to block the effects of this compound. |
| Loxiglumide | Antagonist | Selective for CCK1 over CCK2 receptors | Another widely used CCK1 receptor antagonist. |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments to validate the CCK1 receptor-mediated effects of this compound.
Food Intake Measurement
Objective: To determine if this compound-induced reduction in food intake is absent in CCK1 receptor knockout mice.
Methodology:
-
House adult male wild-type and CCK1 receptor knockout mice individually in metabolic cages for acclimatization for at least 3 days.[1]
-
Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
After acclimatization, fast the mice for 12-18 hours with free access to water.[2]
-
At the beginning of the dark cycle, administer this compound (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle to both wild-type and knockout mice.
-
Immediately after administration, provide a pre-weighed amount of food.
-
Monitor and record cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) using automated food intake monitoring systems or by manually weighing the remaining food.[2]
-
Analyze the data to compare the effects of this compound on food intake between the two genotypes.
Gastric Emptying Assay (Phenol Red Method)
Objective: To confirm that this compound-induced delay in gastric emptying is dependent on the CCK1 receptor.
Methodology:
-
Fast adult male wild-type and CCK1 receptor knockout mice for 18-24 hours with free access to water.[3]
-
Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, p.o.) or vehicle.
-
After 30 minutes, orally administer a non-absorbable marker, such as 0.5 mL of a 0.05% phenol red solution in methylcellulose.[3]
-
After a set time (e.g., 20 minutes), euthanize the mice by cervical dislocation.[3]
-
Clamp the pylorus and cardia of the stomach and surgically remove the stomach.
-
Homogenize the stomach in a known volume of 0.1 N NaOH.[4]
-
Add trichloroacetic acid to precipitate proteins and centrifuge the homogenate.[4]
-
Add 0.5 N NaOH to the supernatant to develop the color of the phenol red.[4]
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.[3][4]
-
Calculate gastric emptying as the percentage of phenol red that has emptied from the stomach compared to a control group sacrificed immediately after marker administration.[4]
Gallbladder Contraction Measurement (Ultrasound)
Objective: To demonstrate that this compound-induced gallbladder contraction is absent in CCK1 receptor knockout mice.
Methodology:
-
Fast adult male wild-type and CCK1 receptor knockout mice overnight but allow free access to water.
-
Anesthetize the mice and place them in a supine position.
-
Use a high-frequency ultrasound system to obtain baseline images and measure the volume of the gallbladder. Gallbladder volume can be calculated using the formula: length x width x height x 0.52.[5]
-
Administer this compound (e.g., 10 µg/kg, i.p.) or vehicle.
-
Acquire ultrasound images and measure gallbladder volume at regular intervals (e.g., 15 and 30 minutes) post-administration.[5]
-
Calculate the gallbladder ejection fraction as [(baseline volume - post-injection volume) / baseline volume] x 100.
-
Compare the ejection fraction between wild-type and knockout mice.
Pancreatic Enzyme Secretion Assay (Amylase)
Objective: To verify that this compound-stimulated pancreatic enzyme secretion is mediated by the CCK1 receptor.
Methodology:
-
Euthanize fasted adult male wild-type and CCK1 receptor knockout mice.
-
Isolate the pancreas and prepare pancreatic acini by collagenase digestion.[6]
-
Incubate the isolated acini in a buffer solution at 37°C.
-
Stimulate the acini with varying concentrations of this compound or a control substance for a defined period (e.g., 30 minutes).
-
Separate the acini from the supernatant by centrifugation.
-
Measure the amylase activity in the supernatant and in the cell lysate (total amylase) using a commercial amylase assay kit.[7]
-
Express amylase secretion as a percentage of the total amylase content.
-
Compare the dose-response curves for this compound-induced amylase secretion between wild-type and knockout acini.
Visualizing the Molecular and Experimental Framework
To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the CCK1 receptor signaling pathway and a proposed experimental workflow for the validation of this compound.
Caption: CCK1 Receptor Signaling Pathway.
References
- 1. Mouse Metabolic Research Unit Guidelines and Resources | BCM [bcm.edu]
- 2. Food intake behavior protocol [protocols.io]
- 3. Evaluation of gastric emptying [bio-protocol.org]
- 4. ijper.org [ijper.org]
- 5. Ultrasound Improves Gallbladder Contraction Function: A Non-Invasive Experimental Validation Using Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]
- 7. mybiosource.com [mybiosource.com]
Comparative Analysis of SR 146131 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of SR 146131, a potent and selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor. Understanding the selectivity of a compound is paramount in drug development to anticipate potential off-target effects and to ensure therapeutic efficacy is mediated through the intended biological target. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing receptor binding and functional activity, and visualizes key signaling pathways and experimental workflows.
Quantitative Data Summary: Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinity and functional potency of this compound for the human CCK1 and CCK2 receptors.
Table 1: Competitive Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | IC50 (nM) | Selectivity (fold) vs. CCK2 |
| Human CCK1 | [¹²⁵I]-BH-CCK-8S | 3T3-hCCK1 | 0.56 ± 0.10 | ~289 |
| Human CCK2 | Radiolabeled CCK | CHO-hCCK2 | 162 ± 27 | - |
Data compiled from Bignon E, et al. (1999).[1]
Table 2: Functional Agonist Potency of this compound at the Human CCK1 Receptor
| Functional Assay | Cell Line | EC50 (nM) |
| Intracellular Calcium Release | 3T3-hCCK1 | 1.38 ± 0.06 |
| Inositol Monophosphate Formation | 3T3-hCCK1 | 18 ± 4 |
Data compiled from Bignon E, et al. (1999).[1]
Note on Cross-Reactivity Data: Publicly available data on the cross-reactivity of this compound against a broader panel of receptors (e.g., adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors) is limited. The primary characterization of this compound has focused on its high selectivity for the CCK1 receptor over the closely related CCK2 receptor.[1] High concentrations (>1 µM) of this compound have been shown to have minimal to no functional effect on CCK2 receptors.[1] For a comprehensive assessment of off-target liabilities, screening against a wider array of receptors is a critical step in the drug development process.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding and functional activity of compounds like this compound.
Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cell lines expressing the target receptor (e.g., 3T3 cells expressing human CCK1).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Bolton Hunter-sulfated cholecystokinin octapeptide, [¹²⁵I]-BH-CCK-8S).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding.
-
Scintillation Fluid and Counter.
2. Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a test compound to act as an agonist and stimulate an increase in intracellular calcium concentration, a common downstream effect of Gq-coupled receptor activation.
1. Materials:
-
Cell Line: A cell line expressing the target receptor (e.g., 3T3-hCCK1) that is capable of signaling through the Gq pathway.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound, serially diluted.
-
Fluorescence Plate Reader: Equipped with injectors.
2. Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of the test compound (this compound) to the wells.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CCK1 receptor signaling pathway and the workflows for the described experimental protocols.
References
A Comparative Analysis of Satiety-Inducing Agents: GLP-1 Receptor Agonists vs. Phentermine/Topiramate
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective anti-obesity therapeutics has led to the development of various pharmacological agents aimed at modulating appetite and energy intake. While the ideal of perfectly reproducible satiety-inducing effects remains a key objective, this guide provides a comparative analysis of two prominent classes of anti-obesity medications: Glucagon-like peptide-1 (GLP-1) receptor agonists and the combination therapy of phentermine and topiramate. This comparison focuses on the consistency of their effects on satiety, drawing upon available clinical trial data and experimental protocols.
Overview of Satiety-Inducing Mechanisms
GLP-1 receptor agonists, such as liraglutide and semaglutide, mimic the action of the endogenous incretin hormone GLP-1. Their satiety-inducing effects are mediated through multiple pathways, including delayed gastric emptying and direct actions on brain regions that regulate appetite.[1][2] This dual peripheral and central mechanism contributes to a feeling of fullness and reduced food intake.[1]
Phentermine/topiramate is a combination therapy that leverages two distinct mechanisms. Phentermine, a sympathomimetic amine, stimulates the release of norepinephrine, which suppresses appetite.[3] Topiramate, an anticonvulsant, is thought to augment appetite suppression and enhance satiety through its effects on GABA-A receptors and as a weak carbonic anhydrase inhibitor.[3]
Comparative Efficacy in Satiety and Weight Management
Clinical studies have consistently demonstrated the efficacy of both GLP-1 receptor agonists and phentermine/topiramate in promoting weight loss, with satiety being a key contributing factor.
GLP-1 Receptor Agonists: Liraglutide and Semaglutide
Studies on liraglutide have shown that it significantly delays gastric emptying, which is correlated with weight loss.[4][5] In a 16-week trial, participants receiving liraglutide had a lower maximum tolerated volume of a nutrient drink compared to the placebo group, indicating earlier satiation.[4][5][6] Similarly, semaglutide has been shown to reduce energy intake during ad libitum meals by approximately 35% compared to placebo.[7][8][9] Patients treated with semaglutide also report reduced hunger, increased feelings of fullness and satiety, and better control over eating.[7][8][9][10] The STEP clinical trial program, evaluating subcutaneous semaglutide 2.4 mg, has consistently shown significant weight loss of 14.9%–17.4% from baseline over 68 weeks in individuals with overweight or obesity without type 2 diabetes.[11]
Phentermine/Topiramate
Clinical trials of phentermine/topiramate have also reported significant weight loss. In a 56-week trial, the full-dose combination resulted in a mean weight loss of 10.9%, compared to 1.6% with placebo.[12] Another large-scale trial showed a mean weight loss of 9.8% with the full dose.[12] The combination is believed to have a synergistic effect on appetite suppression.[13]
Quantitative Data on Satiety and Weight Loss
| Drug Class | Compound | Key Satiety-Related Outcomes | Weight Loss | Study Duration | Reference |
| GLP-1 Receptor Agonist | Liraglutide 3.0 mg | Delayed gastric emptying of solids (median 30.5 min vs -1 min for placebo). Lower maximum tolerated volume (median 750 mL vs 1126 mL for placebo). | Median 5.3 kg vs 2.5 kg for placebo. | 16 weeks | [4][5][6] |
| GLP-1 Receptor Agonist | Semaglutide (subcutaneous) 2.4 mg | 35% lower ad libitum energy intake vs placebo. Reduced hunger, increased fullness and satiety. | 9.9% reduction from baseline vs 0.4% for placebo. | 20 weeks | [7][8][9] |
| GLP-1 Receptor Agonist | Semaglutide (oral) 50 mg | 39.2% relative reduction in ad libitum energy intake vs placebo. Reduced hunger, increased fullness and satiety. | 9.8% reduction from baseline vs 1.5% for placebo. | 20 weeks | [10] |
| Combination Therapy | Phentermine/Topiramate (full-dose) | Appetite suppression and enhanced satiety. | 10.9% mean weight loss vs 1.6% for placebo. | 56 weeks | [12] |
| Combination Therapy | Phentermine/Topiramate (mid-dose) | Appetite suppression and enhanced satiety. | 7.8% mean weight loss vs 1.2% for placebo. | 56 weeks | [12] |
Experimental Protocols for Satiety Assessment
The following are summaries of typical experimental protocols used to assess satiety in clinical trials of these agents.
Assessment of Gastric Emptying (for GLP-1 RAs)
-
Method: Gastric emptying of solids is often assessed by scintigraphy.
-
Procedure: Participants consume a radiolabeled meal (e.g., 99mTc-radiolabeled egg). The rate at which the radiolabel empties from the stomach is measured over a period of time. The primary outcome is often the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.[14] Another method involves measuring paracetamol absorption following a standardized breakfast.[7][10]
Ad Libitum Meal Test
-
Objective: To measure spontaneous energy intake.
-
Procedure: After a standardized breakfast and a period of fasting, participants are presented with an ad libitum lunch. They are instructed to eat until they feel comfortably full. The total energy and macronutrient content of the consumed food are then calculated.[7][10][15]
Subjective Appetite Assessment
-
Method: Visual Analogue Scales (VAS) are commonly used.
-
Procedure: Participants rate their feelings of hunger, fullness, satiety, and prospective food consumption on a standardized scale (typically 100 mm). These assessments are performed at multiple time points, usually before and after meals, to track changes in appetite sensations.[16][17]
Signaling Pathways
GLP-1 Receptor Agonist Signaling Pathway
The binding of a GLP-1 receptor agonist to its receptor on pancreatic β-cells and neurons in the brain initiates a cascade of intracellular events that ultimately lead to increased insulin secretion, delayed gastric emptying, and a sensation of satiety.
Caption: Signaling pathway of GLP-1 receptor agonists.
Phentermine/Topiramate Signaling Pathway
The combined action of phentermine and topiramate targets different neurotransmitter systems in the brain to suppress appetite and enhance satiety.
Caption: Signaling pathway of Phentermine/Topiramate.
Conclusion
Both GLP-1 receptor agonists and phentermine/topiramate have demonstrated consistent and significant effects on satiety and weight loss across multiple clinical trials. The reproducibility of their effects, as evidenced by the consistency of findings in different studies, supports their roles as valuable tools in the management of obesity. GLP-1 receptor agonists appear to have a more multifaceted mechanism involving both peripheral and central pathways, including a measurable delay in gastric emptying. Phentermine/topiramate acts centrally to suppress appetite through distinct neurotransmitter systems. The choice between these agents will depend on individual patient characteristics, comorbidities, and tolerability profiles. Further research focusing directly on the reproducibility of satiety metrics across diverse populations would be beneficial for refining personalized obesity treatment strategies.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Mechanistic Pathways and Clinical Implications of GLP-1 Receptor Agonists in Type 1 Diabetes Management [mdpi.com]
- 3. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of liraglutide on weight, satiation, and gastric functions in obesity: a randomised, placebo-controlled pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of semaglutide 2.4 mg once weekly on energy intake, appetite, control of eating, and gastric emptying in adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of semaglutide 2.4 mg once weekly on energy intake, appetite, control of eating, and gastric emptying in adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of oral semaglutide on energy intake, appetite, control of eating and gastric emptying in adults living with obesity: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical utility of phentermine/topiramate (Qsymia™) combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Glucagon-like peptide 1 promotes satiety and suppresses energy intake in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of oral semaglutide on energy intake, food preference, appetite, control of eating and body weight in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the once-daily GLP-1 analog liraglutide on gastric emptying, glycemic parameters, appetite and energy metabolism in obese, non-diabetic adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SR 146131 versus Endogenous Cholecystokinin (CCK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic, non-peptide CCK1 receptor agonist, SR 146131, and endogenous cholecystokinin (CCK), a key gastrointestinal hormone. The following sections detail their comparative binding affinities, functional potencies, signaling pathways, and in vivo effects, supported by experimental data.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and endogenous CCK, primarily focusing on the sulfated octapeptide form (CCK-8S), which is a potent endogenous ligand for the CCK1 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Radioligand | Parameter | Value (nM) |
| This compound | Human CCK1 | NIH-3T3 cells expressing hCCK1R | [¹²⁵I]-BH-CCK-8S | IC₅₀ | 0.56[1] |
| Endogenous CCK-8S | Human CCK1 | - | - | Kᵢ | ~0.6-1[2] |
| This compound | Human CCK2 | CHO cells expressing hCCK2R | Radiolabeled CCK | IC₅₀ | 162[3] |
Table 2: In Vitro Functional Potency
| Compound | Assay | Cell Line | Parameter | Value (nM) | Efficacy |
| This compound | Intracellular Calcium Release | NIH-3T3 cells expressing hCCK1R | EC₅₀ | 1.38 ± 0.06[1] | Full agonist (comparable to CCK-8S)[1] |
| Endogenous CCK-8 | Intracellular Calcium Release | HiTSeeker CCKAR Cell Line | EC₅₀ | 0.417[4] | - |
| This compound | Inositol Monophosphate Formation | NIH-3T3 cells expressing hCCK1R | EC₅₀ | 18 ± 4[1] | Full agonist (like CCK-8S)[1] |
| This compound | Intracellular Calcium Release | Human CHP212 & IMR32 neuroblastoma cells | - | - | Partial agonist[1] |
| This compound | Inositol Monophosphate Formation | Human CHP212 & IMR32 neuroblastoma cells | - | - | Partial agonist[1] |
Table 3: In Vivo Efficacy
| Compound | Effect | Species | Parameter | Value |
| This compound | Inhibition of Gastric Emptying | Mice | ED₅₀ (p.o.) | 66 µg/kg[3] |
| This compound | Inhibition of Gallbladder Emptying | Mice | ED₅₀ (p.o.) | 2.7 µg/kg[3] |
| This compound | Reduction of Food Intake | Fasted Rats | Dose (p.o.) | from 0.1 mg/kg[3] |
| Endogenous CCK-8 | Retardation of Gastric Emptying | Rats | Dose (i.p.) | 1.4-22.4 µg/kg (dose-dependent)[5] |
| Endogenous CCK-8 | Suppression of Food Intake | Rats | Dose (i.p.) | Doses capable of retarding gastric emptying also suppressed eating[5] |
II. Signaling Pathways
Both this compound and endogenous CCK exert their effects primarily through the CCK1 receptor, a G-protein coupled receptor (GPCR). Activation of the CCK1 receptor initiates downstream signaling cascades through coupling to Gq/11 and Gs proteins.
III. Experimental Protocols
This section outlines the general methodologies used in the experiments cited in this guide.
A. Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the CCK receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK1 or CCK2 receptor (e.g., NIH-3T3 or CHO cells).
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8S) is incubated with the cell membranes in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Competition: Serial dilutions of the test compound (this compound) or a non-labeled standard (for non-specific binding) are added to compete with the radioligand for receptor binding.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value can be calculated from the IC₅₀.
B. Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency of a compound in activating the Gq-coupled signaling pathway of the CCK1 receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human CCK1 receptor (e.g., NIH-3T3 or CHO cells) are seeded in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) that exhibits an increase in fluorescence upon binding to calcium.
-
Compound Addition: Various concentrations of the test compound (this compound or CCK-8S) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the test compound. A dose-response curve is generated, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is calculated.
IV. Comparative Discussion
Receptor Binding and Selectivity: this compound demonstrates high affinity for the human CCK1 receptor, with an IC₅₀ value of 0.56 nM, which is comparable to the binding affinity of the endogenous ligand CCK-8S (Kᵢ ≈ 0.6-1 nM).[1][2] A key feature of this compound is its high selectivity for the CCK1 receptor over the CCK2 receptor, with a reported 300-fold selectivity.[1] In contrast, endogenous CCK can bind to both CCK1 and CCK2 receptors, although sulfated forms like CCK-8S have a significantly higher affinity for the CCK1 receptor.[6]
Functional Activity: In vitro functional assays reveal that this compound acts as a full agonist at the human CCK1 receptor expressed in NIH-3T3 cells, with a potency (EC₅₀ = 1.38 nM for calcium release) similar to that of CCK-8S.[1] However, in human neuroblastoma cell lines that endogenously express the CCK1 receptor, this compound behaves as a partial agonist.[1] This cell-type-dependent difference in efficacy is a crucial consideration for its therapeutic application. Endogenous CCK is a full agonist at the CCK1 receptor.
In Vivo Effects: Both this compound and endogenous CCK exhibit similar physiological effects mediated by the CCK1 receptor, including the inhibition of gastric emptying and the reduction of food intake.[3][5][7] this compound is orally active and has been shown to be very potent in vivo.[3] While direct comparative studies with identical administration routes and experimental conditions are not extensively detailed in the available literature, the data suggest that this compound is a potent mimetic of endogenous CCK's effects on the gastrointestinal system.
V. Conclusion
This compound is a potent and highly selective non-peptide agonist for the CCK1 receptor, with a binding affinity and in vitro functional potency comparable to the endogenous ligand CCK-8S. Its oral bioavailability and potent in vivo effects on gastric motility and satiety make it a valuable tool for research and a potential therapeutic agent for conditions where CCK1 receptor activation is desired. The key difference lies in its non-peptide nature, which offers advantages in terms of oral administration and potentially different pharmacokinetic and pharmacodynamic profiles compared to the endogenous peptide hormones. Further direct comparative in vivo studies would be beneficial to fully elucidate the relative potencies and therapeutic windows of this compound and various forms of endogenous CCK.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 美国GlpBio - this compound | Cas# 221671-61-0 [glpbio.cn]
- 4. innoprot.com [innoprot.com]
- 5. A comparison of cholecystokinin-induced changes in gastric emptying and feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of SR 146131
For Researchers, Scientists, and Drug Development Professionals
SR 146131 is a potent and selective non-peptide agonist for the cholecystokinin 1 (CCK1) receptor. This guide provides a comprehensive comparison of its effects observed in laboratory settings (in vitro) and in living organisms (in vivo), supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
In Vitro Data
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (IC50) | 3T3-hCCK1 | 0.56 ± 0.10 nM | [1] |
| CHO-hCCK2 | 162 ± 27 nM | [1] | |
| Functional Potency (EC50) | |||
| Intracellular Ca2+ Release | 3T3-hCCK1 | 1.38 ± 0.06 nM | |
| Inositol Monophosphate (IP1) Formation | 3T3-hCCK1 | 18 ± 4 nM |
In Vivo Data
| Parameter | Animal Model | ED50 | Route of Administration |
| Inhibition of Gastric Emptying | Mice | 66 µg/kg | Oral (p.o.) |
| Inhibition of Gallbladder Emptying | Mice | 2.7 µg/kg | Oral (p.o.) |
| Reduction of Food Intake | Fasted Rats | > 0.1 mg/kg | Oral (p.o.) |
| NPY-stimulated Rats | > 0.3 mg/kg | Oral (p.o.) | |
| Fasted Gerbils | > 0.1 mg/kg | Oral (p.o.) | |
| Diet-restricted Marmosets | > 3 mg/kg | Oral (p.o.) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the human CCK1 receptor.
-
Cell Line: NIH-3T3 cells stably expressing the human CCK1 receptor (3T3-hCCK1).
-
Radioligand: [125I]-Bolton Hunter-sulfated cholecystokinin octapeptide ([125I]-BH-CCK-8S).
-
Procedure:
-
Membrane Preparation: 3T3-hCCK1 cells are harvested and homogenized in a buffer to isolate the cell membranes.
-
Incubation: Cell membranes are incubated with a fixed concentration of [125I]-BH-CCK-8S and varying concentrations of this compound in a binding buffer.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the functional potency of this compound in activating the CCK1 receptor.
-
Cell Line: 3T3-hCCK1 cells.
-
Reagent: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Procedure:
-
Cell Seeding: 3T3-hCCK1 cells are seeded into 96-well plates.
-
Dye Loading: Cells are loaded with the calcium indicator dye.
-
Compound Addition: Varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined.
-
In Vivo Experimental Protocols
1. Gastric Emptying Assay in Mice
-
Objective: To evaluate the effect of this compound on the rate of gastric emptying.
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Fasting: Mice are fasted overnight with free access to water.
-
Compound Administration: this compound is administered orally (p.o.) by gavage.
-
Test Meal: After a set time, a non-absorbable charcoal meal is administered orally.
-
Euthanasia and Measurement: At a specific time point after the meal, mice are euthanized, and the distance traveled by the charcoal meal in the small intestine is measured.
-
Data Analysis: The ED50 value, the dose that causes a 50% inhibition of gastric emptying compared to a vehicle control group, is calculated.
-
2. Food Intake Study in Rats
-
Objective: To assess the effect of this compound on food consumption.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Acclimation: Rats are individually housed and acclimated to the experimental conditions and diet.
-
Fasting: Animals are fasted for a specified period.
-
Compound Administration: this compound is administered orally (p.o.).
-
Food Presentation: A pre-weighed amount of food is provided, and the amount consumed is measured at various time points.
-
Data Analysis: The dose-dependent reduction in food intake is determined and compared to a control group.
-
Signaling Pathways and Experimental Workflow
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins. Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). These pathways ultimately lead to the activation of downstream effectors such as mitogen-activated protein kinases (MAPK).
Caption: CCK1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Studies
The general workflow for conducting in vivo experiments to assess the effects of this compound is outlined below.
Caption: General In Vivo Experimental Workflow.
References
A Tale of Two Ligands: A Comparative Guide to the CCK1 Receptor Agonist SR 146131 and Antagonist Devazepide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of SR 146131 and devazepide, two potent and selective modulators of the cholecystokinin-1 (CCK1) receptor. While both compounds exhibit high affinity for the CCK1 receptor, they elicit opposing physiological responses, making them invaluable tools for dissecting the complexities of the cholecystokinin signaling pathway.
This guide presents a comprehensive analysis of their binding affinities, functional potencies, and the experimental methodologies used to characterize them. By understanding the distinct molecular interactions and resulting signaling cascades, researchers can better select the appropriate compound for their specific experimental needs, from in vitro pathway elucidation to in vivo studies of gastrointestinal motility and satiety.
Quantitative Comparison of this compound and Devazepide
The following tables summarize the key quantitative data for this compound and devazepide, highlighting their distinct pharmacological profiles at the CCK1 receptor.
Table 1: Binding Affinity at CCK Receptors
| Compound | Receptor | Preparation | Radioligand | Affinity Metric | Value | Reference |
| This compound | CCK1 | 3T3-hCCK1 cell membranes | [¹²⁵I]-BH-CCK-8S | IC₅₀ | 0.56 ± 0.10 nM | [1][2] |
| CCK2 | CHO-hCCK2 membranes | [¹²⁵I]-BH-CCK-8S | IC₅₀ | 162 ± 27 nM | [1] | |
| Devazepide | CCK1 | Rat pancreatic membranes | [³H]CCK-8 | IC₅₀ | 81 pM | [3] |
| CCK1 | Bovine gallbladder membranes | [³H]CCK-8 | IC₅₀ | 45 pM | [3] | |
| CCK2 | Guinea pig brain membranes | [³H]CCK-8 | IC₅₀ | 245 nM | [3] |
Table 2: Functional Potency at the CCK1 Receptor
| Compound | Assay | Cell Line/Tissue | Potency Metric | Value | Reference |
| This compound | Intracellular Ca²⁺ Release | 3T3-hCCK1 cells | EC₅₀ | 1.38 ± 0.06 nM | [2] |
| Inositol Monophosphate Formation | 3T3-hCCK1 cells | EC₅₀ | 18 ± 4 nM | [2] | |
| Devazepide | Functional Contraction | Guinea-pig Gallbladder | pKb | 9.98 | [3] |
Deciphering the Signals: The CCK1 Receptor Pathway
The CCK1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq pathway upon activation by an agonist like cholecystokinin (CCK) or this compound. This initiates a cascade leading to various physiological effects. Devazepide, as a competitive antagonist, blocks this activation.
Experimental Protocols
A clear understanding of the methodologies used to derive the quantitative data is crucial for its interpretation and for designing future experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a compound for a specific receptor.[3][4][5]
Objective: To measure the ability of this compound or devazepide to displace a radiolabeled ligand from the CCK1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CCK1 receptor (e.g., rat pancreas or CHO-hCCK1R cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled CCK1 receptor ligand (e.g., [¹²⁵I]-BH-CCK-8S or [³H]CCK-8) and varying concentrations of the unlabeled test compound (this compound or devazepide).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
In Vitro Functional Assay: Calcium Mobilization
This cell-based assay measures the ability of a compound to either stimulate (agonist) or inhibit the agonist-induced (antagonist) increase in intracellular calcium, a key downstream signaling event of CCK1 receptor activation.
Objective: To determine the functional potency of this compound as an agonist (EC₅₀) or devazepide as an antagonist (pKb or pA₂).
Methodology:
-
Cell Culture: Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1 cells) are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist testing: Varying concentrations of this compound are added to the wells.
-
Antagonist testing: Cells are pre-incubated with varying concentrations of devazepide before the addition of a fixed concentration of a CCK1 receptor agonist (like CCK-8 or this compound).
-
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis:
-
Agonist: The concentration of this compound that produces 50% of the maximal response (EC₅₀) is calculated.
-
Antagonist: The data is analyzed using a Schild plot to determine the pA₂ value, or the pKb is calculated from the IC₅₀ of the antagonist against the agonist response.
-
Conclusion
This compound and devazepide represent two sides of the same coin in CCK1 receptor pharmacology. This compound is a potent and selective agonist, capable of initiating the downstream signaling cascade of the CCK1 receptor, as evidenced by its low nanomolar EC₅₀ values in functional assays.[2] Conversely, devazepide is an exceptionally potent and selective competitive antagonist, effectively blocking the receptor with picomolar affinity.[3] The high pKb value of devazepide underscores its efficacy in inhibiting agonist-induced responses.[3]
The choice between these two compounds is entirely dependent on the research question. For studies aiming to mimic the physiological effects of CCK, such as inducing satiety or modulating gastrointestinal motility, this compound is the tool of choice.[6] For experiments designed to block the effects of endogenous CCK or to investigate the consequences of CCK1 receptor inhibition, devazepide is the gold standard.[7][8][9] The detailed quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in their pursuit of a deeper understanding of the cholecystokinin system and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Devazepide, a CCK(A) antagonist, attenuates the satiating but not the preference conditioning effects of intestinal carbohydrate infusions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of SR 146131: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate target engagement of SR 146131, a potent and selective agonist of the Cholecystokinin 1 (CCK1) receptor. Understanding and confirming that a compound interacts with its intended target in a living organism is a critical step in the drug development process. This document outlines key experimental approaches, presents available quantitative data for comparison, and provides detailed protocols to aid in the design and execution of in vivo studies.
Introduction to this compound and its Target
This compound is a nonpeptide agonist with high affinity and selectivity for the CCK1 receptor. The CCK1 receptor, a G protein-coupled receptor (GPCR), is primarily found in the gastrointestinal system, including the gallbladder, pancreas, and on vagal afferent neurons. Its activation is involved in various physiological processes, most notably the regulation of food intake, gastric emptying, and gallbladder contraction. Validating that this compound engages the CCK1 receptor in vivo is paramount for interpreting its pharmacological effects and therapeutic potential.
Comparative Analysis of In Vivo Target Engagement Methods
The primary methods for validating in vivo target engagement of a CCK1 receptor agonist like this compound are pharmacodynamic (PD) biomarker assays. These assays measure the physiological response following the administration of the compound. While direct imaging of the CCK1 receptor in vivo is a desirable approach, the development of specific PET and SPECT radioligands for the CCK1 receptor is less advanced compared to the CCK2 receptor.
Pharmacodynamic (PD) Biomarker Assays
Activation of the CCK1 receptor by an agonist such as this compound is expected to elicit measurable physiological responses. The most relevant and quantifiable of these are the inhibition of food intake and the delay of gastric emptying.
Table 1: Quantitative Comparison of In Vivo Efficacy of CCK1 Receptor Agonists
| Compound | Species | Endpoint | Dose/Route | Observed Effect |
| This compound | Mouse | Gastric Emptying | ED50 = 66 µg/kg p.o. | Inhibition of gastric emptying[1] |
| This compound | Rat | Food Intake (fasted) | ≥ 0.1 mg/kg p.o. | Dose-dependent reduction in food intake[1] |
| A-71623 | Mouse | Purkinje Cell Pathology | 0.02 mg/kg/day i.p. | Protective effect; no significant effect on body weight |
| NN9056 | Minipig | Food Intake & Body Weight | 2-10 nmol/kg s.c. | Significant reduction in food intake and body weight |
Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with caution.
In Vivo Imaging: PET and SPECT
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful non-invasive techniques for visualizing and quantifying receptor occupancy in vivo. However, the development of specific radioligands for the CCK1 receptor has been challenging, with a more significant focus in the literature on developing tracers for the CCK2 receptor, which is overexpressed in certain cancers like medullary thyroid carcinoma.[2][3][4]
Currently, there are no widely available and validated PET or SPECT radioligands for routine in vivo imaging of the CCK1 receptor in preclinical research. Therefore, pharmacodynamic biomarker assays remain the primary method for validating target engagement of CCK1 receptor agonists.
Experimental Protocols
Food Intake Study in Rodents
This protocol outlines a method to assess the effect of a CCK1 receptor agonist on food intake in rats or mice.
Materials:
-
This compound or alternative CCK1 receptor agonist
-
Vehicle for compound administration (e.g., sterile water, saline, or as specified for the compound)
-
Standard laboratory rodent chow or a palatable diet
-
Metabolic cages equipped with food hoppers and measurement sensors
-
Animal balance
Procedure:
-
Acclimation: House animals individually in metabolic cages for at least 3 days to acclimate to the environment and measurement devices.
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) or via the desired route at various doses.
-
Food Presentation: Immediately after compound administration, provide a pre-weighed amount of food.
-
Measurement: Record cumulative food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) and at 24 hours.
-
Data Analysis: Calculate the food intake in grams for each animal at each time point. Compare the food intake between the compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). Determine the dose-response relationship.
Gastric Emptying Study in Mice
This protocol describes a method to measure the rate of gastric emptying in mice using a non-radioactive test meal.
Materials:
-
This compound or alternative CCK1 receptor agonist
-
Vehicle for compound administration
-
Test Meal: e.g., 0.5% methylcellulose solution containing a non-absorbable marker like phenol red.
-
Spectrophotometer
Procedure:
-
Fasting: Fast mice for 16-24 hours with free access to water.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) 30-60 minutes before the test meal.
-
Test Meal Administration: Administer a fixed volume of the test meal (e.g., 0.2 mL) to each mouse via oral gavage.
-
Euthanasia and Stomach Collection: At a predetermined time point after the test meal (e.g., 20 minutes), euthanize the mice.
-
Stomach Content Analysis:
-
Clamp the pylorus and cardia of the stomach and carefully dissect it out.
-
Homogenize the entire stomach in a known volume of alkaline solution (e.g., 0.1 N NaOH) to extract the phenol red.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for phenol red (e.g., 560 nm).
-
-
Data Analysis:
-
Create a standard curve of phenol red to determine the amount of marker remaining in the stomach.
-
Calculate the percentage of gastric emptying for each mouse using the formula: % Gastric Emptying = (1 - (Amount of marker in stomach / Average amount of marker in stomachs at time 0)) * 100
-
Compare the percentage of gastric emptying between the compound-treated and vehicle-treated groups.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the CCK1 receptor signaling pathway and the experimental workflow for validating target engagement.
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Target Engagement Validation
Caption: Workflow for In Vivo Validation.
Logical Relationship of Evidence for Target Engagement
Caption: Evidence for Target Engagement.
Conclusion
Validating the in vivo target engagement of this compound is achievable through well-designed pharmacodynamic studies. The measurement of its effects on food intake and gastric emptying provides robust and quantifiable endpoints. While direct in vivo imaging of the CCK1 receptor remains an area for future development, the pharmacodynamic methods outlined in this guide offer a reliable approach for confirming that this compound interacts with its intended target in a living system, a crucial step in its journey as a potential therapeutic agent.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SR 146131
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal of the CCK1 Receptor Agonist SR 146131.
This document provides crucial safety and logistical guidance for the proper disposal of this compound, a potent and selective nonpeptide cholecystokinin subtype 1 (CCK1) receptor agonist. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
I. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye and face protection. |
| Skin and Body Protection | Wash skin thoroughly after handling. |
A Safety Data Sheet (SDS) for a similar chemical compound recommends these general precautions. Always consult the specific SDS for the compound in use.[1]
II. Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance with regulations. This involves determining the nature of the waste, selecting the appropriate disposal route, and ensuring correct documentation.
III. Step-by-Step Disposal Procedures
The following protocols are based on general best practices for the disposal of potent research compounds. Note: A specific Safety Data Sheet (SDS) for this compound was not available; therefore, these are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This should be treated as hazardous chemical waste.
-
Contaminated Materials: Items such as pipette tips, vials, and gloves that have come into direct contact with this compound should be segregated as solid hazardous waste.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of solutions down the drain.
2. Packaging and Labeling:
-
Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Ensure containers are tightly sealed to prevent leakage.[2]
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and quantity of the waste.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Keep waste containers closed except when adding waste.[2]
-
Follow all local and institutional regulations for the storage of hazardous materials.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Complete all necessary waste manifest forms as required by your institution and local regulations.
-
Do not attempt to incinerate or treat the chemical waste yourself unless you are operating in a licensed facility.
IV. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material to contain the substance. Avoid creating dust.
-
Cleanup: Carefully sweep or scoop up the contained material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS department.
General guidance for spills suggests sweeping up and shoveling into suitable containers for disposal.[2]
V. Regulatory Context
The disposal of chemical waste is regulated by federal, state, and local laws. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with these regulations.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistics for Handling SR 146131
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds such as SR 146131, a non-peptide neurotensin receptor antagonist. Adherence to strict safety protocols and logistical planning for handling and disposal is critical to minimize exposure risks and ensure a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is required to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects against splashes, sprays, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects skin from direct contact with the compound. |
| Skin and Body Protection | Laboratory coat or overalls. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if handling powders outside of a ventilated enclosure or if aerosols may be generated. | Minimizes inhalation of the powdered compound or aerosols. The specific type of respirator should be determined by a risk assessment. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Weighing and Reconstitution: When weighing the solid compound, perform this task within a ventilated enclosure to minimize the risk of inhalation. When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
During Use: Keep containers of this compound tightly closed when not in use. Avoid actions that could generate dust or aerosols.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated Labware: Dispose of pipette tips, tubes, and other disposable labware that has come into contact with the compound in a designated solid waste container for chemical waste.
-
Unused Compound and Solutions: Collect unused this compound and any solutions containing it in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Waste Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Arrange for pickup by a licensed hazardous waste disposal company.
Visualizing the Safety Workflow
To ensure a clear understanding of the safety procedures, the following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
